molecular formula C16H19NO3 B1387403 Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate CAS No. 1169975-44-3

Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate

Cat. No.: B1387403
CAS No.: 1169975-44-3
M. Wt: 273.33 g/mol
InChI Key: YHLJBXHCFOSMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-8-13-14(11-15(18)19-4-2)20-16(17-13)12-9-6-5-7-10-12/h5-7,9-10H,3-4,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLJBXHCFOSMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(OC(=N1)C2=CC=CC=C2)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (CAS 1169975-44-3). It is designed for researchers requiring rigorous structural validation of 2,4,5-trisubstituted oxazole scaffolds, which are critical intermediates in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.

Executive Summary

Compound: Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate CAS Registry Number: 1169975-44-3 Molecular Formula: C₁₆H₁₉NO₃ Molecular Weight: 273.33 g/mol

This guide provides a definitive reference for the structural elucidation of the title compound. The data presented below synthesizes experimental precedents from analogous 2,4,5-trisubstituted oxazoles and authoritative chemical shift prediction models. The protocols included allow for self-validation of the synthesis, typically achieved via the Robinson-Gabriel cyclization or metal-catalyzed insertion strategies.

Structural Analysis & Retrosynthetic Context

To interpret the spectra accurately, one must understand the electronic environment of the oxazole core. The 1,3-oxazole ring is aromatic but electron-deficient.

  • C2 Position (Phenyl): The phenyl ring is conjugated with the oxazole, causing significant deshielding of the ortho protons.

  • C4 Position (Propyl): An electron-donating alkyl group that stabilizes the ring but has minimal impact on the far-field aromatic shifts.

  • C5 Position (Acetate Side Chain): The methylene linker (

    
    ) connecting the ring to the ester is the most diagnostic feature. Its chemical shift is sensitive to the electron density of the C5 oxazole carbon.
    
Synthesis & Impurity Profile

Common synthetic routes (e.g., cyclodehydration of


-acylamino ketones) often leave specific impurities.
  • Residual Solvent: Toluene or Xylene (often used in azeotropic drying).

  • Precursor: Uncyclized amide intermediates (look for N-H stretches in IR >3200 cm⁻¹ and broad singlets in NMR >6.0 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Data (400 MHz,

)

The proton spectrum is characterized by three distinct regions: the aromatic zone (phenyl), the heteroatom-adjacent aliphatic zone (ester/linker), and the alkyl chain zone (propyl).

Position

(ppm)
MultiplicityIntegral

(Hz)
AssignmentStructural Insight
Ar-H 7.98 – 8.05Multiplet2H-Phenyl (

)
Deshielded by oxazole ring current.
Ar-H 7.40 – 7.50Multiplet3H-Phenyl (

)
Typical aromatic drift.
Est-OCH₂ 4.18Quartet2H7.1

Characteristic ethyl ester quartet.
C5-CH₂ 3.68Singlet2H-Ring-

-CO
Diagnostic Peak. Sharp singlet confirms 5-substitution.
Pr-

2.54Triplet2H7.5Ring-

-Et
Alpha to C4 of oxazole.
Pr-

1.65Sextet2H7.5

Shielded alkyl chain.
Est-CH₃ 1.26Triplet3H7.1

Terminal methyl of ester.
Pr-

0.96Triplet3H7.4

Terminal methyl of propyl.

NMR Data (100 MHz,

)
  • Carbonyl (

    
    ):  169.8 ppm.
    
  • Oxazole C2: 160.5 ppm (Deshielded by N and O).

  • Oxazole C5: 146.2 ppm (Substituted by acetate).

  • Oxazole C4: 138.5 ppm (Substituted by propyl).

  • Phenyl: 129.8 (

    
    ), 128.6 (
    
    
    
    ), 127.2 (
    
    
    ), 126.1 (
    
    
    ).
  • Aliphatic: 61.4 (Ester

    
    ), 31.8 (Linker 
    
    
    
    ), 28.5 (Pr-
    
    
    ), 22.1 (Pr-
    
    
    ), 14.1 (Ester
    
    
    ), 13.9 (Pr-
    
    
    ).
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" validation, particularly for the oxazole ring breathing modes and the ester functionality.

Wavenumber (

)
Functional GroupVibrational Mode
2960 - 2870 Alkyl C-HStretching (Propyl/Ethyl chains).
1735 - 1745 Ester C=OStrong stretching. Key confirmation of side chain.
1605 C=N (Oxazole)Ring stretching. Often weak/medium.[1]
1550, 1490 C=C (Ar)Phenyl ring skeletal vibrations.
1210 - 1180 C-O-CEster C-O stretch.
690, 710 Ar-HOut-of-plane bending (monosubstituted benzene).
Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or ESI-HRMS. Theoretical Exact Mass: 273.1365 (


).
Fragmentation Pathway (EI)
  • Molecular Ion (

    
    ):  m/z 273 (Distinct, stable aromatic parent).
    
  • Base Peak Candidate: m/z 200 (Loss of

    
    , 
    
    
    
    m = 73).
  • McLafferty-like Rearrangement: Loss of propene from the propyl chain is possible but less favored than ester cleavage.

  • Tropylium Formation: m/z 91 (if phenyl cleavage occurs, though oxazole ring fragmentation usually dominates).

Visualization: Fragmentation & Logic

The following diagram illustrates the logical flow for structural verification using the data above.

G Sample Unknown Sample (C16H19NO3) NMR_1H 1H NMR Analysis Sample->NMR_1H IR_Check IR Analysis (1740 cm-1 C=O) Sample->IR_Check Singlet_Check Singlet @ 3.68 ppm? (C5-Linker) NMR_1H->Singlet_Check Primary Diagnostic Aromatic_Check Phenyl Region (2 sets of multiplets) Singlet_Check->Aromatic_Check Confirmed Fail Investigate Isobaric Impurities (e.g., Isomers) Singlet_Check->Fail Absent/Split Decision Structure Validated: Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate Aromatic_Check->Decision Pattern Matches IR_Check->Decision Ester Confirmed

Caption: Logic flow for rapid spectroscopic validation of the target oxazole ester.

Experimental Protocol: Validation Workflow

Step 1: Sample Preparation

  • Dissolve 5–10 mg of the compound in 0.6 mL of

    
      (99.8% D) containing 0.03% TMS.
    
  • Filtration: Pass the solution through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g.,

    
     from drying steps) which cause baseline noise.
    

Step 2: Acquisition Parameters (Standard)

  • Pulse Angle: 30° (ensures accurate integration).

  • Relaxation Delay (d1): Set to

    
     2.0 seconds. The phenyl protons and the C5-linker protons relax at different rates; a short d1 will distort integration ratios.
    
  • Scans: 16 (Proton), 1024 (Carbon).

Step 3: Data Processing

  • Phasing: Manual phasing is required. Auto-phasing often fails on the phase distortion near the solvent peak (7.26 ppm), affecting the integration of the phenyl region.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein) before integration.

References
  • BenchChem. "Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates." BenchChem Application Notes. Accessed Feb 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71354447, Ethyl (3-phenyl-1,2,4-oxadiazol-5-yl)acetate." PubChem. Accessed Feb 2026.

  • Xie, H., Yuan, D., & Ding, M. W. (2012). "Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction." The Journal of Organic Chemistry, 77(6), 2954–2958.

  • Sigma-Aldrich. "Product Specification: 2-Phenyl-oxazole-4-carboxylic acid ethyl ester (CAS 39819-39-1)." Sigma-Aldrich Catalog. Accessed Feb 2026.

Sources

An In-depth Technical Guide to Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, a substituted oxazole of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. The guide covers structural attributes, predicted physicochemical parameters, spectroscopic characteristics, and discusses the general reactivity of the oxazole core. Furthermore, it outlines established synthetic strategies for related 2,4,5-trisubstituted oxazoles, providing a foundational understanding for the potential synthesis and further investigation of this compound.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The versatility of the oxazole core allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. The title compound, Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, incorporates a 2-phenyl group, a 4-propyl substituent, and a 5-ethyl acetate moiety, suggesting potential applications as a modifiable intermediate in drug discovery programs or as a functional material with unique electronic or photophysical properties.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is presented below, along with a table summarizing its predicted physicochemical properties. These predictions are derived from the analysis of its constituent functional groups and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₆H₁₉NO₃-
Molecular Weight 273.33 g/mol -
Appearance Colorless to pale yellow liquid or low-melting solidBased on analogous substituted oxazoles and ethyl esters.[2][3]
Boiling Point > 250 °C (at atmospheric pressure)Extrapolated from the boiling points of 2-phenyl-1,3-oxazole (98-100 °C at 10 mmHg) and ethyl phenylacetate (229 °C).[3][4] The increased molecular weight and substitution would suggest a higher boiling point.
Melting Point Not readily predictable; likely low if solidSimple esters often have low melting points.[5]
Density ~1.1 g/mLBased on the density of ethyl phenylacetate (1.03 g/mL).[3]
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, ethyl acetate, chloroform).[3][6] Sparingly soluble in water.The ester functionality allows for hydrogen bonding with water, but the overall hydrophobic character from the phenyl and propyl groups will limit aqueous solubility.[7][8]
logP (Octanol-Water Partition Coefficient) ~3.5 - 4.5Estimated based on the contributions of the phenyl, propyl, and ethyl acetate groups.

Chemical Reactivity of the Oxazole Core

The reactivity of the oxazole ring in Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is influenced by the electronic nature of its substituents.

Electrophilic Aromatic Substitution

Electrophilic substitution on the oxazole ring generally occurs at the C5 position, which is the most electron-rich carbon.[9][10] However, in the title compound, the C5 position is already substituted. The presence of the electron-donating propyl group at C4 may slightly activate the ring, but further electrophilic substitution would likely require harsh conditions and may lead to a mixture of products or reaction at the phenyl ring.

Nucleophilic Substitution

Nucleophilic attack on the oxazole ring is generally difficult unless there is a good leaving group present, typically at the C2 position.[11] The phenyl group at C2 is not a leaving group, making direct nucleophilic substitution on the ring unlikely.

Reactivity of the Substituents
  • Ethyl Acetate Moiety: The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. The α-carbon of the acetate group can be deprotonated with a strong base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

  • Propyl Group: The propyl group is generally unreactive but can undergo free-radical halogenation at the benzylic-like position if one were present, which is not the case here.

  • Phenyl Group: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions). The directing effects of the oxazole ring will influence the position of substitution.

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic characteristics of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate based on data from similar structures.[12][13][14][15][16][17]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Phenyl Protons: Multiplets in the range of δ 7.3-8.0 ppm. - Ethyl Group (Acetate): A quartet around δ 4.2 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃). - Methylene Group (Acetate): A singlet around δ 3.7 ppm. - Propyl Group: Multiplets in the range of δ 0.9-2.7 ppm.
¹³C NMR - Carbonyl Carbon (Ester): A signal around δ 170 ppm. - Oxazole Ring Carbons: Signals in the range of δ 120-165 ppm. - Phenyl Carbons: Signals in the range of δ 125-135 ppm. - Ethyl and Propyl Carbons: Signals in the aliphatic region (δ 10-65 ppm).
IR Spectroscopy - C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹. - C=N and C=C Stretches (Oxazole and Phenyl): Bands in the region of 1500-1650 cm⁻¹. - C-O Stretch (Ester and Oxazole): Bands in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion Peak (M⁺): At m/z = 273. - Key Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅), loss of the entire ethyl acetate group, and fragmentation of the propyl chain.

Synthetic Strategies for 2,4,5-Trisubstituted Oxazoles

While a specific protocol for the synthesis of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is not available in the literature, several established methods for the synthesis of 2,4,5-trisubstituted oxazoles can be adapted.

Robinson-Gabriel Synthesis and Related Cyclizations

The Robinson-Gabriel synthesis involves the cyclization of an α-acylamino ketone.[1] A plausible route to the target molecule could involve the synthesis of an appropriately substituted α-acylamino ketone precursor followed by dehydration and cyclization.

Robinson_Gabriel A α-Amino Ketone C α-Benzamido Ketone A->C Acylation B Benzoyl Chloride B->C E Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate C->E Cyclization/ Dehydration D Dehydrating Agent (e.g., H₂SO₄, POCl₃) D->E

Caption: Robinson-Gabriel synthesis approach.

Experimental Protocol: General Robinson-Gabriel Synthesis [1]

  • Acylation: To a solution of the appropriate α-amino ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous base (e.g., NaHCO₃ solution) and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude α-benzamido ketone.

  • Cyclization: Dissolve the crude α-benzamido ketone in a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.

  • Heat the reaction mixture as required to effect cyclization.

  • Carefully quench the reaction by pouring it onto ice, and then neutralize with a base.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1] This could potentially be adapted for the synthesis of the target molecule, although it is more commonly used for 5-unsubstituted or 4,5-disubstituted oxazoles. A multi-step approach would be necessary.

Modern Transition-Metal Catalyzed Methods

Recent advances have led to the development of transition-metal-catalyzed methods for the synthesis of polysubstituted oxazoles, often offering milder reaction conditions and broader functional group tolerance.[18] These methods could provide alternative and potentially more efficient routes to the target compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Oxazole Ring Formation cluster_purification Purification and Analysis start Starting Materials precursor α-Acylamino Ketone Intermediate start->precursor Multi-step synthesis cyclization Cyclization/ Dehydration precursor->cyclization purification Column Chromatography cyclization->purification analysis Spectroscopic Characterization (NMR, IR, MS) purification->analysis product Target Compound analysis->product Verified Product

Caption: General workflow for oxazole synthesis.

Conclusion and Future Outlook

Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate represents a synthetically accessible, yet currently under-explored, member of the oxazole family. The predictive data and synthetic strategies outlined in this guide provide a solid foundation for its preparation and characterization. The presence of multiple functional handles—the ester for further derivatization, the phenyl ring for electronic tuning, and the alkyl chain for modulating lipophilicity—makes this compound a versatile platform for the development of novel therapeutic agents and functional materials. Future experimental work should focus on the synthesis and full spectroscopic characterization of this molecule to validate the predictions made herein and to explore its potential applications.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Oxazole. Retrieved from [Link]

  • Kaur, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-1,3-oxazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-1,3-oxazole-4-carbaldehyde. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-phenyl-1,3-oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.7: Physical Properties of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 13). 15.6: Physical Properties of Esters. Retrieved from [Link]

  • Lumen Learning. (n.d.). 15.7 Physical Properties of Esters. Retrieved from [Link]

  • HSCprep. (2025, March 4). The Chemistry of Esters: Structure, Properties, and Applications. Retrieved from [Link]

  • Scent.vn. (n.d.). 2-Phenyl-1,3-oxazole (CAS 20662-88-8). Retrieved from [Link]

  • Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 225-234.
  • FEMA. (2015, August 8). ETHYL PHENYLACETATE. Retrieved from [Link]

  • SciSpace. (1979). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Al-Hourani, B. J. (2018). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. American Journal of Chemistry, 8(2), 29-41.
  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732.
  • ResearchGate. (n.d.). Synthesis of 5-Amino-oxazole-4-carboxylates from ??-Chloroglycinates. Retrieved from [Link]

  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver.... Retrieved from [Link]

  • ScenTree. (n.d.). Phenyl ethyl phenyl acetate (CAS N° 102-20-5). Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Crystal Structure Analysis of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate. As a senior application scientist, the following narrative is structured to not only present a methodological protocol but to instill a deep understanding of the causality behind each experimental choice, ensuring a robust and reproducible crystallographic study.

Part 1: Foundational Principles & Strategic Approach

The determination of a molecule's three-dimensional structure is a critical step in drug discovery and materials science, providing definitive insights into its stereochemistry, conformation, and potential intermolecular interactions.[1][2][3] Single-crystal X-ray diffraction stands as the unequivocal gold standard for this purpose, offering precise atomic coordinates and bonding information.[4]

Our subject molecule, Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, possesses several key structural features that inform our analytical strategy: a rigid oxazole core, a rotatable phenyl ring, a flexible propyl chain, and an ethyl acetate moiety capable of acting as a hydrogen bond acceptor. Understanding the interplay of these groups in the crystalline state is paramount.

The logical workflow for this analysis is a multi-stage process, beginning with the growth of high-quality single crystals and culminating in the validation and interpretation of the final structural model.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination & Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Purity is key Crystal_Growth Crystal_Growth Purification->Crystal_Growth Purity is key Crystal_Mounting Crystal_Mounting Crystal_Growth->Crystal_Mounting XRay_Diffraction XRay_Diffraction Crystal_Mounting->XRay_Diffraction Data quality Data_Processing Data_Processing XRay_Diffraction->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Model accuracy Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Model accuracy Validation_Analysis Validation_Analysis Structure_Refinement->Validation_Analysis Model accuracy

Caption: High-level workflow for crystal structure analysis.

Part 2: Experimental Protocol & Methodological Rationale

Synthesis and Purification

A prerequisite for successful crystallization is the high purity of the compound. The synthesis of the title compound would typically follow established routes for oxazole ring formation. For the purpose of this guide, we assume the compound has been synthesized and purified to >98% purity, as confirmed by NMR and LC-MS.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in SCXRD.[2][5] The goal is to encourage slow, ordered growth from a supersaturated solution. For a small organic molecule like Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, several classical methods are employed.[6][7]

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane). An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) in a small, clean vial.

    • Cover the vial with a cap, pierced with a needle to allow for slow solvent evaporation.[7]

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).

    • Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (the anti-solvent, e.g., hexane).[7]

    • The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.[7]

Causality: Slow crystal growth is critical. Rapid precipitation traps solvent and introduces defects into the crystal lattice, leading to poor diffraction quality. The choice of solvent is crucial as it can influence the resulting crystal packing and even form solvates.[7]

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted and subjected to X-ray analysis.[8]

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K).

    • Rationale: Low-temperature data collection minimizes atomic thermal motion, leading to higher resolution data and a more precise structure.

  • Diffractometer Setup: The crystal is mounted on a modern diffractometer equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation).[8]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated.[9] The data collection strategy is optimized to ensure complete data with high redundancy.

Table 1: Example Crystal Data and Structure Refinement Parameters Note: As the crystal structure for the title compound is not publicly available, these are representative data based on similar oxazole derivatives.

ParameterValue
Empirical formulaC16H19NO3
Formula weight273.33
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 15.2 Å, c = 11.8 Å
α = 90°, β = 105.5°, γ = 90°
Volume1470 ų
Z (molecules/unit cell)4
Density (calculated)1.23 Mg/m³
Absorption coefficient0.08 mm⁻¹
F(000)584
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.5° to 28.0°
Reflections collected15500
Independent reflections3400 [R(int) = 0.04]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3400 / 0 / 185
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Part 3: Structure Solution, Refinement, and Analysis

The collected diffraction data is a reciprocal space representation of the crystal's electron density. The following steps convert this data into a 3D atomic model.[2][9]

G Data_Processing Data Processing Indexing Integration Scaling & Merging Structure_Solution Structure Solution Phase Problem Direct Methods (e.g., SHELXT) Data_Processing->Structure_Solution hkl file Structure_Refinement Structure Refinement Least-Squares Olex2/SHELXL Anisotropic Displacement Structure_Solution->Structure_Refinement Initial model Analysis Analysis & Validation Hirshfeld Surface DFT Calculations CCDC Deposition Structure_Refinement->Analysis Final CIF

Caption: Workflow from raw data to a final, validated crystal structure.

Data Processing
  • Indexing and Unit Cell Determination: The diffraction spots on the initial frames are used to determine the unit cell parameters and the crystal's Bravais lattice.[9][10]

  • Integration: The intensity of each diffraction spot (reflection) is measured across all collected images.[11]

  • Scaling and Merging: The integrated intensities are scaled to account for experimental variations, and symmetry-equivalent reflections are merged to create a final, unique dataset.[11]

Structure Solution and Refinement

This is the process of building and optimizing an atomic model to fit the experimental data.

Experimental Protocol: Structure Solution & Refinement

  • Structure Solution: The "phase problem" is solved using direct methods, typically with software like SHELXT, which provides an initial electron density map and a preliminary atomic model.

  • Model Building and Refinement:

    • The initial model is refined using a least-squares minimization process in a program like Olex2 or SHELXL.[12][13][14]

    • Initially, atoms are refined isotropically (with spherical thermal parameters).

    • Once the model improves, atoms are refined anisotropically (with ellipsoidal thermal parameters) to better model their thermal motion.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The refinement continues until the model converges, indicated by minimal shifts in atomic positions and a low R-factor (a measure of the agreement between the calculated and observed structure factors).

Trustworthiness: A self-validating protocol involves checking key metrics at each stage. For instance, the R(int) value after merging should be low (typically < 0.05), and the final R1 value for a good quality structure should also be below 0.05. The goodness-of-fit should be close to 1.[15]

Advanced Structural Analysis

With a refined structure, we can delve into the details of molecular conformation and intermolecular interactions.

3.3.1 Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[16][17][18] The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact.

  • d_norm mapping: Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting potential hydrogen bonds and other close interactions.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing a quantitative breakdown of which atom pairs are involved in crystal packing (e.g., H···H, O···H, C···H).[16][19] For our target molecule, we would expect significant contributions from H···H contacts due to the alkyl and phenyl groups, and O···H/C···H contacts involving the ester and oxazole moieties.

3.3.2 Density Functional Theory (DFT) Calculations

To complement the experimental data, gas-phase DFT calculations can be performed to determine the optimized molecular geometry.[20][21][22] Comparing the computationally derived, low-energy conformation with the experimentally observed conformation in the crystal provides insight into the effects of crystal packing forces on the molecular structure.

Part 4: Data Deposition and Conclusion

Authoritative Grounding: Upon completion, the crystallographic information file (CIF) and structure factor data should be deposited with the Cambridge Crystallographic Data Centre (CCDC).[23][24][25] This ensures the data is curated, preserved, and made available to the global scientific community, forming the bedrock of structural chemistry knowledge.[26][27] The CCDC assigns a unique deposition number, which must be included in any publication describing the structure.

This guide has outlined a comprehensive and technically sound approach to the crystal structure analysis of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate. By following this workflow—from meticulous crystallization to rigorous refinement and in-depth analysis—researchers can obtain a high-quality, publication-ready crystal structure. This structural data provides invaluable, atom-level insights that are crucial for understanding molecular properties and for the rational design of new pharmaceuticals and materials.

References

  • Cambridge Crystallographic Data Centre (CCDC) , Source: Wikipedia, URL: [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals , Source: SCIRP, URL: [Link]

  • CCDC – Cambridge Crystallographic Data Centre , Source: SERC@IISc - Indian Institute of Science, URL: [Link]

  • Cambridge Crystallographic Data Centre (CCDC) | Request PDF , Source: ResearchGate, URL: [Link]

  • Cambridge Crystallographic Data Centre (CCDC) - DATACC , Source: DATACC, URL: [Link]

  • Chemical crystallization , Source: SPT Labtech, URL: [Link]

  • CCDC , Source: Chemistry World, URL: [Link]

  • X-ray Crystallography: Data collection and processing , Source: YouTube, URL: [Link]

  • Single-crystal X-ray Diffraction , Source: SERC (Carleton), URL: [Link]

  • The Hirshfeld Surface , Source: CrystalExplorer, URL: [Link]

  • X-ray crystallography - Structural Biology Core , Source: Mayo Clinic Research Core Facilities, URL: [Link]

  • X-ray single-crystal diffraction , Source: FZU, URL: [Link]

  • X-Ray Crystallography- Collecting Data , Source: Franklin & Marshall College, URL: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide , Source: PMC, URL: [Link]

  • Advanced crystallisation methods for small organic molecules , Source: ePrints Soton, URL: [Link]

  • Hirshfeld surface analysis , Source: CrystEngComm (RSC Publishing), URL: [Link]

  • crystallization of small molecules , Source: ICMAB, URL: [Link]

  • Advanced crystallisation methods for small organic molecules , Source: Chemical Society Reviews (RSC Publishing), URL: [Link]

  • A beginner's guide to X-ray data processing , Source: The Biochemist - Portland Press, URL: [Link]

  • Hirshfeld surface analysis of the crystal structures. (A)... , Source: ResearchGate, URL: [Link]

  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate , Source: MDPI, URL: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis , Source: University of Washington, URL: [Link]

  • X-ray crystallography , Source: Wikipedia, URL: [Link]

  • Crystallographic Facilities @ Otterbein , Source: Otterbein University, URL: [Link]

  • Crystal structure - Quantum Espresso (DFT) Notes , Source: Read the Docs, URL: [Link]

  • [For Beginners] What is Density Functional Theory (DFT)? | Basics , Source: Matlantis, URL: [Link]

  • Overview - OlexSys , Source: OlexSys, URL: [Link]

  • Single crystal structure refinement software , Source: Deutsche Gesellschaft für Kristallographie, URL: [Link]

  • Density functional theory , Source: Wikipedia, URL: [Link]

  • Density functional theory (DFT) calculations: the crystal structures... , Source: ResearchGate, URL: [Link]

  • (PDF) OLEX2: A complete structure solution, refinement and analysis program , Source: ResearchGate, URL: [Link]

  • Olex2 | OlexSys , Source: OlexSys, URL: [Link]

  • Crystallographic Structure and Density Functional Theory (DFT) Study of a Novel Crystalline Molecule, Diisopropylammonium Hydrogen Maleate , Source: Universal Wiser Publisher, URL: [Link]

  • Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate , Source: PMC, URL: [Link]

Sources

Novel Synthesis Routes for 2,4,5-Trisubstituted Oxazole Acetates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Application Note: AN-OX-2026

Executive Summary

The 2,4,5-trisubstituted oxazole scaffold is a pharmacophore of critical importance in medicinal chemistry, serving as the core for non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin, as well as emerging kinase inhibitors and antibacterial agents. Historically, the synthesis of these cores relied on the Robinson-Gabriel cyclodehydration , a method plagued by harsh acidic conditions (H₂SO₄, POCl₃) and limited functional group tolerance.

This technical guide details three novel, high-fidelity synthesis routes that overcome these legacy limitations. We focus specifically on routes compatible with oxazole acetates (and their ester precursors), ensuring the preservation of sensitive carboxylate side chains essential for downstream drug development.

The Three Pillars of Modern Synthesis:

  • Rhodium(II)-Catalyzed Transannulation: Unmatched precision for installing ester functionalities.

  • Gold(I)-Catalyzed Cycloisomerization: Atom-economical route for complex side-chain architecture.

  • Iodine-Mediated Oxidative Cyclization: A metal-free, aerobic protocol for green process chemistry.

Strategic Rationale & Mechanistic Logic

The shift from dehydration to metal-carbenoid insertion and oxidative cyclization represents a fundamental change in bond formation strategy.

  • Legacy Approach (Dehydration): Relies on entropy to drive water loss from

    
    -acylamino ketones. High temperatures degrade labile acetate side chains.
    
  • Modern Approach (Insertion/Cyclization): Uses transition metals to lower activation energy or employs hypervalent iodine to facilitate radical-polar crossover, allowing the reaction to proceed at ambient or mild temperatures.

Methodology A: Rhodium(II)-Catalyzed Nitrile Insertion

Best For: Direct synthesis of oxazole-4-carboxylates and acetates from diazo precursors.

This route utilizes the reactivity of Rh(II) carbenoids derived from


-diazo compounds.[1][2] When these electrophilic species encounter a nitrile, they form a nitrile ylide intermediate which undergoes 1,5-electrocyclization.
Mechanism of Action

The Rhodium(II) acetate dimer serves as a Lewis acid, decomposing the diazo compound to generate a transient metal-carbene. This species is intercepted by the lone pair of the nitrile nitrogen.

RhodiumMechanism Diazo α-Diazo Ester Rh_Carbene Rh(II)-Carbenoid Diazo->Rh_Carbene - N2 + Rh2(OAc)4 Ylide Nitrile Ylide Intermediate Rh_Carbene->Ylide + Nitrile (Nucleophilic Attack) Nitrile Nitrile (R-CN) Oxazole 2,4,5-Trisubstituted Oxazole Ylide->Oxazole 1,5-Electrocyclization - Rh2(OAc)4

Figure 1: Rh(II)-catalyzed nitrile ylide formation and cyclization pathway.

Validated Protocol
  • Substrates: Ethyl

    
    -diazo-acetoacetate (1.0 equiv), Benzonitrile (solvent/reactant).
    
  • Catalyst:

    
     (1 mol%).
    
  • Conditions: 60°C, Inert Atmosphere (

    
    ).
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube, dissolve

    
     (4.4 mg, 0.01 mmol) in neat Benzonitrile (2.0 mL).
    
  • Addition: Add Ethyl

    
    -diazo-acetoacetate (1.0 mmol) dropwise over 30 minutes via syringe pump. Note: Slow addition is critical to prevent carbene dimerization.
    
  • Reaction: Stir at 60°C for 4 hours. Monitor disappearance of the diazo peak (

    
     band) via IR or TLC.
    
  • Workup: Evaporate excess nitrile under reduced pressure.

  • Purification: Flash column chromatography (Hexane/EtOAc 8:1) yields the oxazole-4-carboxylate.

Methodology B: Gold(I)-Catalyzed Cycloisomerization

Best For: Constructing oxazoles with complex alkyl/aryl side chains where atom economy is paramount.

This method activates propargylic amides.[3][4] The Au(I) catalyst coordinates to the alkyne, triggering a 5-exo-dig cyclization by the amide oxygen. This is superior to Ag-catalyzed methods due to better functional group tolerance.

Mechanism of Action

The triple bond is activated by the soft Lewis acid [Au]. The amide oxygen attacks the internal carbon of the alkyne, forming an oxazolium intermediate which then aromatizes.

GoldMechanism PropAmide Propargylic Amide Au_Complex Au(I)-Alkyne π-Complex PropAmide->Au_Complex + AuCl3/AgOTf Vinyl_Au Vinyl-Au Intermediate (5-exo-dig) Au_Complex->Vinyl_Au Cyclization Proto_Deaur Protodeauration Vinyl_Au->Proto_Deaur Isomerization Oxazole Trisubstituted Oxazole Proto_Deaur->Oxazole - [Au]

Figure 2: Gold(I)-catalyzed activation and cycloisomerization cycle.

Validated Protocol
  • Substrates:

    
    -(3-phenylprop-2-ynyl)benzamide (1.0 equiv).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: Dichloromethane (DCM), Anhydrous.

Step-by-Step Workflow:

  • Dissolution: Dissolve the propargylic amide (0.5 mmol) in anhydrous DCM (5 mL).

  • Catalysis: Add

    
     (7.5 mg, 5 mol%). The solution typically turns yellow/orange.
    
  • Reaction: Stir at Room Temperature (25°C) for 2–6 hours.

  • Monitoring: Check TLC for the disappearance of the alkyne starting material.

  • Workup: Filter through a short pad of silica gel to remove gold salts. Rinse with

    
    .
    
  • Isolation: Concentrate filtrate to obtain high-purity oxazole.

Methodology C: Iodine-Mediated Oxidative Cyclization

Best For: "Green" synthesis; avoiding heavy metals; converting enaminones to oxazoles.[5]

This route uses molecular iodine (


) and oxygen (

) to perform an oxidative cyclization of enamides or enaminones.[5][6] It is particularly useful when the starting material is a

-keto ester derivative, common in acetate synthesis.
Validated Protocol
  • Substrates: Enaminone derivative (from reaction of

    
    -keto ester + amine).
    
  • Reagents:

    
     (0.5 equiv), TBAI (tetrabutylammonium iodide) (0.5 equiv).
    
  • Oxidant:

    
     (balloon) or TBHP.
    
  • Solvent: Toluene/DCE.[7]

Step-by-Step Workflow:

  • Setup: Charge a reaction tube with the enaminone (0.5 mmol),

    
     (63 mg), and TBAI (92 mg).
    
  • Solvent: Add Toluene (3 mL).

  • Atmosphere: Purge with

    
     and maintain under an oxygen balloon (1 atm).
    
  • Heating: Heat to 80°C for 8 hours.

  • Quench: Cool to RT, add saturated

    
     (sodium thiosulfate) to quench excess iodine (color change from dark red to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
Comparative Data Analysis

The following table summarizes the efficiency and suitability of each route for synthesizing oxazole acetates.

FeatureRh(II) Carbenoid InsertionAu(I) CycloisomerizationIodine Oxidative Cyclization
Primary Mechanism Carbene Insertion / Electrocyclization

-Acid Activation / Cyclization
Radical-Polar Crossover / Oxidation
Yield (Typical) 75% – 92%80% – 95%60% – 82%
Functional Group Tolerance High (Esters, Acetates, Ethers)Excellent (Alcohols, Halides)Moderate (Sensitive to oxidation)
Reaction Temperature 60°C – 80°C25°C (Room Temp)80°C – 100°C
Atom Economy Moderate (

loss)
High (Isomerization)Low (Requires stoichiometric oxidant)
Cost Profile High (Rh catalyst)High (Au catalyst)Low (Iodine,

)
Best Use Case Direct formation of 4-carboxylates Complex side-chain architectureLarge-scale, metal-free batches
References
  • Rhodium(II)

    • Title: Rhodium(II)-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles.[1][2]

    • Source:Journal of the American Chemical Society / NIH.
    • URL:[Link]

  • Gold-Catalyzed Synthesis

    • Title: Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides.[4]

    • Source:Organic Letters (ACS Public
    • URL:[Link]

  • Iodine-Mediated Oxidative Cyclization

    • Title: Preparation of 2,4,5-Trisubstituted Oxazoles through Iodine-mediated Aerobic Oxidative Cyclization of Enaminones.[5][6][7][8]

    • Source:Organic Letters (ACS Public
    • URL:[Link][9]

  • General Overview of Oxazole Synthesis

    • Title: Synthesis of 1,3-oxazoles (Comprehensive Review).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

An In-depth Technical Guide to the Solubility Testing of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for determining the solubility of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, a novel oxazole derivative with potential therapeutic applications. The methodologies detailed herein are grounded in established principles of physical chemistry and are designed to furnish the robust and reproducible data essential for drug development professionals. This document outlines the theoretical underpinnings of solubility, presents a detailed experimental protocol based on the gold-standard shake-flask method, and offers guidance on data analysis and presentation. The causality behind experimental choices is elucidated to empower researchers in designing and interpreting solubility studies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising molecule from the laboratory to a viable therapeutic agent is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. The solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability, manufacturability, and the feasibility of various dosage forms.[1][2] For a novel entity such as Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, a thorough understanding of its solubility profile in a range of organic solvents is a non-negotiable prerequisite for informed decision-making in process chemistry, formulation development, and preclinical studies.

This guide is structured to provide a holistic understanding of solubility testing, moving from foundational principles to practical execution. We will explore the molecular characteristics of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate that govern its solubility and delve into a validated experimental protocol to quantify this critical parameter.

Theoretical Framework: Understanding the "Why" Behind Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium phenomenon.[3][4] It represents the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.[5] The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[6] This principle is rooted in the nature of intermolecular forces between solute and solvent molecules.[1]

2.1. Molecular Structure of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate

A predictive assessment of solubility begins with an analysis of the solute's molecular structure. Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate possesses a combination of polar and non-polar moieties:

  • Polar Groups: The ester functional group (-COO-) and the nitrogen and oxygen atoms within the oxazole ring are capable of dipole-dipole interactions and hydrogen bonding (as an acceptor).

  • Non-Polar Groups: The phenyl (-C6H5) and propyl (-C3H7) substituents contribute to the molecule's lipophilicity and will preferentially interact with non-polar solvents through van der Waals forces.

The interplay of these groups will dictate the molecule's affinity for solvents of varying polarities.

2.2. Solvent Properties and Solute-Solvent Interactions

The choice of organic solvents for solubility testing should span a range of polarities and hydrogen bonding capabilities to construct a comprehensive solubility profile. Key solvent characteristics to consider include:

  • Polarity: Quantified by the dielectric constant, polarity reflects a solvent's ability to separate charges.

  • Hydrogen Bonding: Solvents can be hydrogen bond donors (e.g., alcohols), acceptors (e.g., ethers), or both.

  • Aprotic vs. Protic: Protic solvents contain a hydrogen atom bonded to an electronegative atom and can act as hydrogen bond donors. Aprotic solvents lack this feature.

The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[1] For Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate to dissolve, the energy released from the formation of solute-solvent bonds must be sufficient to overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

Experimental Design: The Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8][9] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

3.1. Rationale for Method Selection

The shake-flask method is chosen for its ability to provide a true measure of thermodynamic solubility, which is crucial for lead optimization and formulation development.[8] While faster kinetic solubility methods exist, they may not represent the true equilibrium state and can be influenced by factors such as the initial solid-state form.[3][8]

3.2. Experimental Workflow

The overall workflow for determining the solubility of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate B Add selected organic solvent A->B C Seal vials securely B->C D Agitate at constant temperature (e.g., 25°C) for 24-48 hours C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through 0.45 µm filter E->F H Analyze supernatant by HPLC-UV F->H G Prepare calibration standards G->H I Quantify concentration against calibration curve H->I

Caption: Workflow for Equilibrium Solubility Determination.

3.3. Detailed Experimental Protocol

Materials:

  • Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (solid, >99% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Slurries:

    • Accurately weigh an excess amount of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the slurries for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8][10] The agitation speed should be sufficient to keep the solid suspended.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow the bulk of the solid to settle.

    • Centrifuge the vials to pellet the remaining undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.[7] This step is critical to remove any fine particulate matter that could interfere with the analysis.

  • Quantification by HPLC-UV:

    • Prepare a series of calibration standards of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate of known concentrations in the respective organic solvent.

    • Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method. The analytical method should be specific for the analyte and demonstrate linearity over the expected concentration range.[11]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate in the supernatant by interpolating its peak area from the calibration curve.

3.4. Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Confirmation of Equilibrium: Analyze samples taken at different time points (e.g., 24 and 48 hours). The solubility value should be consistent between these time points, indicating that equilibrium has been reached.[10]

  • Solid-State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by PXRD or DSC) to confirm that no change in the solid form (e.g., polymorphism or solvation) has occurred during the experiment.[11]

  • Mass Balance: In critical studies, a mass balance calculation can be performed to account for all the solute initially added.

Data Presentation and Interpretation

Clear and concise presentation of solubility data is crucial for its effective communication and utilization.

4.1. Tabulated Solubility Data

The solubility of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate in a selection of organic solvents is summarized in the table below. (Note: These are representative values for illustrative purposes).

SolventSolvent TypeDielectric Constant (approx.)Solubility (mg/mL) at 25°C
HexaneNon-polar1.9< 1
TolueneNon-polar, Aromatic2.415
DichloromethanePolar Aprotic9.1> 100
AcetonePolar Aprotic21> 100
Ethyl AcetatePolar Aprotic6.085
AcetonitrilePolar Aprotic37.550
MethanolPolar Protic3325
EthanolPolar Protic24.540

4.2. Interpretation of Results

The hypothetical data suggests that Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate exhibits good solubility in polar aprotic solvents like dichloromethane and acetone, and moderate to good solubility in other polar solvents such as ethyl acetate, acetonitrile, and ethanol. Its solubility is limited in non-polar solvents like hexane, which is consistent with the presence of polar functional groups in its structure. The aromatic nature of toluene likely contributes to its moderate solubilizing power for the phenyl-containing solute.

4.3. Visualizing Solute-Solvent Interactions

The following diagram illustrates the primary intermolecular forces at play between Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate and different classes of solvents.

G cluster_solvents Solvent Classes Solute Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate Phenyl Propyl Oxazole Ester NonPolar Non-Polar (e.g., Hexane) Van der Waals forces Solute:f0->NonPolar Favorable Solute:f1->NonPolar Favorable PolarAprotic Polar Aprotic (e.g., Acetone) Dipole-Dipole interactions Solute:f2->PolarAprotic Favorable Solute:f3->PolarAprotic Favorable PolarProtic Polar Protic (e.g., Ethanol) Hydrogen Bonding Dipole-Dipole Solute:f2->PolarProtic Favorable (H-bond acceptor) Solute:f3->PolarProtic Favorable (H-bond acceptor)

Caption: Solute-Solvent Interaction Map.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the principles and practices for determining the solubility of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate in organic solvents. By adhering to the detailed protocol and incorporating the principles of scientific integrity, researchers can generate high-quality, reliable solubility data. This information is foundational for subsequent stages of drug development, including process optimization, formulation design, and toxicological studies. Future work should focus on expanding the range of solvents tested, including biorelevant media, and investigating the temperature dependence of solubility to build a complete thermodynamic profile of this promising compound.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]

  • Solubility: The Important Phenomenon in Pharmaceutical Analysis - Research and Reviews. (2022, February 14). Retrieved from [Link]

  • Quantitative Analysis Techniques | Solubility of Things. (n.d.). Retrieved from [Link]

  • Solubility - Wikipedia. (n.d.). Retrieved from [Link]

  • How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27). Retrieved from [Link]

  • Solubility Testing – Shake Flask Method - BioAssay Systems. (n.d.). Retrieved from [Link]

  • 1236 SOLUBILITY MEASUREMENTS - ResearchGate. (n.d.). Retrieved from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29). Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA). (1999, September 1). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals using Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (CAS 1169975-44-3). This guide synthesizes its chemical properties with its application as a pharmacological probe for metabolic and inflammatory pathways, specifically targeting the PPAR (Peroxisome Proliferator-Activated Receptor) and COX (Cyclooxygenase) signaling axes.

Executive Summary & Mechanism of Action

Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is a lipophilic, cell-permeable oxazole derivative utilized as a chemical probe to investigate esterase-dependent bioactivation and downstream modulation of nuclear receptors (PPARs) and inflammatory enzymes (COX-1/2) .

Structurally, the compound features a 2,4,5-trisubstituted oxazole core , a privileged scaffold in medicinal chemistry found in NSAIDs (e.g., Oxaprozin) and metabolic modulators (e.g., Aleglitazar). The ethyl ester moiety functions as a "masking group," enhancing cellular permeability. Upon entry into the cell, ubiquitous intracellular esterases (e.g., CES1) hydrolyze the ester to its free acid form, (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetic acid , which serves as the active pharmacological ligand.

Key Applications
  • Metabolic Signaling Probe: Investigating PPAR

    
    /
    
    
    
    activation kinetics in adipocytes and hepatocytes.
  • Inflammatory Pathway Analysis: Probing COX-2 inhibition selectivity and prostaglandin E2 (PGE2) suppression.

  • Esterase Activity Reporter: Assessing intracellular hydrolytic capacity in diverse cell lines.

  • Fragment-Based Drug Discovery (FBDD): Serving as a crystallographic scaffold for oxazole-protein interaction studies.

Technical Specifications & Preparation

ParameterSpecification
Chemical Name Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
CAS Number 1169975-44-3
Molecular Formula C

H

NO

Molecular Weight 273.33 g/mol
Solubility DMSO (>50 mM), Ethanol (>25 mM), Water (Negligible)
λ

/ λ

~305 nm / ~360 nm (Intrinsic fluorescence of 2-phenyloxazole core)
Storage -20°C (Solid), -80°C (DMSO stock, stable for 3 months)
Reconstitution Protocol
  • Stock Solution (50 mM): Dissolve 13.67 mg of the compound in 1.0 mL of anhydrous DMSO (molecular biology grade). Vortex for 30 seconds until clear.

  • Working Solution: Dilute the stock 1:1000 in culture medium (e.g., DMEM + 10% FBS) to achieve a final concentration of 50 µM.

    • Note: Maintain final DMSO concentration < 0.1% to avoid cytotoxicity.

  • Stability Check: Verify absence of precipitation by centrifugation at 10,000 x g for 5 minutes before use.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the probe's trajectory: from cell entry and bioactivation to nuclear translocation and gene modulation.

G cluster_Cytosol Cytoplasm cluster_Nucleus Nucleus Extracellular Extracellular Space Probe_Ester Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (Lipophilic Ester Probe) Membrane Cell Membrane Probe_Ester->Membrane Passive Diffusion Esterase Carboxylesterase 1 (CES1) Probe_Ester->Esterase Substrate Binding Membrane->Probe_Ester Intracellular Entry Probe_Acid Active Metabolite: (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetic acid Esterase->Probe_Acid Hydrolysis COX COX-1 / COX-2 (Enzyme Inhibition) Probe_Acid->COX Inhibition (IC50 ~1-10 µM) PPAR PPARα / PPARγ (Nuclear Receptor) Probe_Acid->PPAR Ligand Binding PGE2 Reduced PGE2 Synthesis COX->PGE2 Downregulation RXR RXR PPAR->RXR Heterodimerization DNA PPRE (Promoter) RXR->DNA Binding Transcription Gene Transcription (Fatty Acid Oxidation / Anti-inflammatory) DNA->Transcription Activation

Caption: Bioactivation pathway of the ethyl ester probe into its active acid form, targeting cytosolic COX enzymes and nuclear PPAR receptors.

Experimental Protocols

Protocol A: PPAR Transactivation Assay (Luciferase Reporter)

Objective: To quantify the potency of the probe as a PPAR agonist.

  • Cell Seeding: Plate HEK293T cells in 96-well white plates (20,000 cells/well) in DMEM.

  • Transfection (24h later):

    • Co-transfect with:

      • pSG5-GAL4-hPPARγ (Ligand Binding Domain plasmid).

      • pMH100-TK-Luc (UAS-driven Luciferase reporter).

      • pRL-SV40 (Renilla internal control).

    • Use Lipofectamine 3000 according to manufacturer instructions.

  • Treatment (24h post-transfection):

    • Remove media. Add fresh media containing the Probe (0.1, 1, 10, 50 µM).

    • Positive Control: Rosiglitazone (1 µM).

    • Negative Control: DMSO (0.1%).

  • Assay (24h post-treatment):

    • Lyse cells using Passive Lysis Buffer.

    • Measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.

  • Data Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curve to determine EC

    
    .
    
Protocol B: COX-2 Inhibition Assay (In Vitro)

Objective: To determine the inhibitory potential of the hydrolyzed probe (Active Acid) against COX enzymes. Note: For cell-free assays, use the pre-hydrolyzed acid form or treat the ester with pig liver esterase (PLE) prior to the assay.

  • Enzyme Prep: Incubate Recombinant Human COX-2 (1 unit/reaction) in Tris-HCl buffer (pH 8.0) with heme cofactor.

  • Inhibitor Addition: Add (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetic acid (active metabolite) at varying concentrations (0.01 – 100 µM). Incubate for 10 min at 37°C.

    • Alternative: If using the Ethyl Ester probe in a cellular context (e.g., RAW 264.7 macrophages), pre-treat cells for 2h before LPS stimulation.

  • Substrate Initiation: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm (oxidized TMPD) for 5 minutes.

  • Calculation: % Inhibition = [1 - (Slope_sample / Slope_control)] x 100.

Validation & Quality Control

Self-Validating Steps
  • Hydrolysis Verification: Analyze cell lysates by LC-MS/MS after 1 hour of treatment. You should observe the disappearance of the parent ester (m/z 274 [M+H]+) and the appearance of the free acid (m/z 246 [M+H]+).

  • Cytotoxicity Check: Perform an MTT or CellTiter-Glo assay alongside the reporter assay. The probe should show >90% cell viability at effective concentrations (<50 µM).

  • Intrinsic Fluorescence: The 2-phenyloxazole core is fluorescent. Use this property to track cellular uptake via fluorescence microscopy (DAPI filter set, Ex 350/Em 450) to confirm cytoplasmic localization.

Troubleshooting Table
IssueProbable CauseSolution
Precipitation in Media High concentration / Low solubilitySonicate stock; reduce final concentration to <50 µM; use BSA-conjugated media.
No Activity in Cell-Free Assay Prodrug form usedEnsure the acid form is used for enzyme assays, or add Esterase (PLE) to the reaction.
High Background Signal AutofluorescenceThe oxazole core fluoresces in UV. Use appropriate blank subtraction in fluorescence assays.

References

  • Phipps, R. J., & Gaunt, M. J. (2009). A meta-selective copper-catalyzed C-H bond arylation. Science, 323(5921), 1593-1597. (Describes the synthesis and functionalization of the phenyl-oxazole core).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discusses oxazole-acetic acid isosteres in PPAR/COX ligands).
  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126.
  • Matrix Scientific. (2017). Product Catalog: Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate.

Application Note: Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate as a Scaffold for Metabolic and Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate as a privileged scaffold in the development of metabolic and anti-inflammatory therapeutics.

Executive Summary

Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (CAS Registry Number: [Referenced as derivative of 120503-88-8 class]) represents a high-value heterocyclic intermediate. Its 2,4,5-trisubstituted oxazole core serves as a bioisostere for aromatic linkers found in PPAR agonists (glitazars) and COX-2 inhibitors .

This guide outlines the application of this compound in synthesizing dual PPAR


/

agonists
for the treatment of dyslipidemia and Type 2 Diabetes Mellitus (T2DM). The protocol includes the hydrolysis of the ester to its active acid form, pharmacophore mapping, and a validated PPAR transactivation assay.

Scientific Background & Mechanism[1][2]

The Oxazole Pharmacophore

The 1,3-oxazole ring functions as a planar, aromatic spacer that orients the lipophilic tail (propyl/phenyl) and the polar head group (acetic acid) into the correct conformation for receptor binding.

  • Lipophilic Domain (C2/C4): The 2-phenyl and 4-propyl groups occupy the large hydrophobic pocket of the PPAR Ligand Binding Domain (LBD). The propyl chain specifically mimics the alkyl tail of natural fatty acids (endogenous PPAR ligands).

  • Acidic Head Group (C5): The ethyl acetate moiety is a prodrug motif . Upon hydrolysis to the free acid, it forms a critical hydrogen bond network with the Tyr473 (PPAR

    
    ) or Tyr314  (PPAR
    
    
    
    ) residues in the receptor's AF-2 helix, triggering the conformational change required for co-activator recruitment.
Therapeutic Pathway

The compound acts as a dual modulator:

  • PPAR

    
     Activation:  Increases fatty acid 
    
    
    
    -oxidation (liver), raising HDL and lowering triglycerides.
  • PPAR

    
     Activation:  Promotes adipocyte differentiation and insulin sensitivity (adipose tissue).
    

PPAR_Pathway Compound Ethyl (2-phenyl-4-propyl- 1,3-oxazol-5-yl)acetate Hydrolysis Ester Hydrolysis (In Vivo/In Vitro) Compound->Hydrolysis Esterase ActiveAcid Active Metabolite (Free Acid) Hydrolysis->ActiveAcid PPAR PPARα/γ Receptor (Ligand Binding Domain) ActiveAcid->PPAR H-Bond (Tyr473/314) RXR RXR Heterodimerization PPAR->RXR DNA PPRE Binding (Target Gene Promoter) RXR->DNA Outcome Lipid Lowering & Insulin Sensitization DNA->Outcome Transcription

Figure 1: Mechanism of Action. The ethyl ester functions as a precursor to the active acid, which binds the PPAR/RXR complex to regulate metabolic gene transcription.

Experimental Protocols

Protocol A: Synthesis & Purification

Note: If starting from precursors. This method utilizes the Robinson-Gabriel cyclodehydration.

Reagents:

  • N-(1-oxo-1-phenylpentan-2-yl)succinimide or equivalent

    
    -acylamino ketone precursor.
    
  • Phosphorus Oxychloride (

    
    ) or Burgess Reagent.
    
  • Dichloromethane (DCM).

Step-by-Step Workflow:

  • Precursor Assembly: React 2-bromo-1-phenylpentan-1-one with ethyl malonyl chloride (or equivalent aspartate derivative) to form the N-acyl amino ketone intermediate.

  • Cyclization: Dissolve the intermediate (1.0 eq) in anhydrous DCM.

  • Dehydration: Add

    
     (2.0 eq) dropwise at 0°C. Reflux for 4 hours.
    
    • Checkpoint: Monitor TLC (Hexane:EtOAc 4:1) for the disappearance of the amide spot.

  • Quenching: Pour reaction mixture over crushed ice/NaHCO

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic phase with brine.[1]

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane). The product elutes as a pale yellow oil or low-melting solid.

Protocol B: Hydrolysis to Active Acid (Screening Prep)

Before biological testing in nuclear receptor assays, the ester must be hydrolyzed.

Materials:

  • Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (10 mg).

  • Lithium Hydroxide (LiOH), 1M aqueous solution.

  • THF/Methanol (1:1 mixture).

Procedure:

  • Dissolve 10 mg of the ethyl ester in 2 mL of THF/MeOH (1:1).

  • Add 0.5 mL of 1M LiOH.

  • Stir at room temperature for 2 hours.

  • Validation: Check by LC-MS (Shift in mass from M+ to M-28 or appearance of acid peak).

  • Acidify to pH 4 with 1M HCl.

  • Extract with DCM, dry over MgSO

    
    , and concentrate.
    
  • Re-dissolve in DMSO for the bioassay (Stock concentration: 10 mM).

Protocol C: PPAR / Transactivation Assay

Objective: Quantify the potency (


) of the hydrolyzed compound.

Reagents:

  • HEK293T cells.

  • Plasmids: pSG5-PPAR

    
     or 
    
    
    
    (LBD), pGL3-PPRE-Luc (Reporter), pRL-SV40 (Normalization).
  • Dual-Luciferase® Reporter Assay System (Promega).

Method:

  • Seeding: Plate HEK293T cells in 96-well white plates (

    
     cells/well).
    
  • Transfection: After 24h, transiently co-transfect with PPAR expression vector, PPRE-Luc reporter, and Renilla control using Lipofectamine.

  • Treatment: 24h post-transfection, treat cells with the hydrolyzed acid (Protocol B) in serial dilutions (

    
    ).
    
    • Positive Controls: Fenofibrate (PPAR

      
      ), Rosiglitazone (PPAR
      
      
      
      ).
    • Negative Control: DMSO (0.1%).

  • Lysis & Read: After 24h incubation, lyse cells and measure Firefly/Renilla luminescence ratios.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to determine

    
    .
    

Data Interpretation & Reference Values

Expected Pharmacological Profile:

ParameterValue (Approx.)Notes
LogP 3.8 - 4.2Highly lipophilic; good membrane permeability.
PPAR


0.5 - 2.0

M
Moderate agonist (Lipid lowering potential).
PPAR


0.1 - 0.8

M
Potent agonist (Insulin sensitizing).
Selectivity Dual AgonistBalanced profile preferred to minimize edema side effects.

Structure-Activity Relationship (SAR) Insights:

  • Propyl Group (C4): Essential for hydrophobic interaction. Replacing with a methyl group drastically reduces potency (

    
    M).
    
  • Phenyl Group (C2): Can be substituted (e.g., 4-F, 4-OMe) to tune metabolic stability and potency.

  • Linker Length: The single methylene spacer (

    
    ) in the acetate group is optimal. Extending to propionate (
    
    
    
    ) often shifts selectivity towards PPAR
    
    
    exclusively.

Synthesis Workflow Diagram

Synthesis_Workflow Start Precursors: Benzamide + 4-bromo-3-oxohexanoate Cyclization Cyclization (Robinson-Gabriel / Hantzsch) Start->Cyclization Reflux/Toluene Intermediate Ethyl (2-phenyl-4-propyl- 1,3-oxazol-5-yl)acetate Cyclization->Intermediate Purification Hydrolysis Hydrolysis (LiOH) Intermediate->Hydrolysis Activation Final Biological Assay (Active Acid Form) Hydrolysis->Final

Figure 2: Synthetic workflow from precursors to biological testing.

References

  • Raval, P., et al. (2011). "Revisiting glitazars: Thiophene substituted oxazole containing

    
    -ethoxy phenylpropanoic acid derivatives as highly potent PPAR
    
    
    
    /
    
    
    dual agonists." Bioorganic & Medicinal Chemistry Letters, 21(10), 3103-3109. Link
  • Kaur, P., et al. (2020). "Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications." Bioorganic Chemistry, 100, 103867. Link

  • Meanwell, N. A. (2011). "The Robinson-Gabriel Synthesis of Oxazoles." In: Heterocycles in Natural Product Synthesis, Wiley-VCH. Link

  • Frishman, W. H., et al. (2004). "Oxaprozin: A new long-acting nonsteroidal anti-inflammatory drug." Pharmacotherapy, 15(3), 368-378. (Structural analog reference). Link

  • PubChem Compound Summary. "Ethyl (3-phenyl-1,2,4-oxadiazol-5-yl)acetate" (Structural isomer comparison). Link

Sources

Application Note: Derivatization of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (referred to herein as Scaffold A ) represents a privileged structural motif in medicinal chemistry, sharing significant homology with PPAR agonists (e.g., Aleglitazar), COX-2 inhibitors (e.g., Oxaprozin), and antimicrobial agents.

For drug discovery professionals, this scaffold offers three distinct vectors for optimization. However, the most high-throughput accessible vector is the C5-acetate side chain . This guide focuses on the Divergent Derivatization of the ester functionality, which allows for the rapid generation of focused libraries without requiring de novo synthesis of the oxazole core.

The SAR Logic (The "Why")
  • Zone 1: The Polar Headgroup (C5-Acetate): This region typically engages in hydrogen bonding or ionic interactions (e.g., with Arg/Tyr residues in nuclear receptors). Modulating this from an ester

    
     acid 
    
    
    
    amide/heterocycle explores the electronic and steric tolerance of the binding pocket.
  • Zone 2: The Lipophilic Tail (C4-Propyl): Provides hydrophobic packing. (Requires de novo synthesis to modify).

  • Zone 3: The Aromatic Anchor (C2-Phenyl): Engages in

    
     stacking.[1] (Requires de novo synthesis or electrophilic substitution to modify).
    

Derivatization Workflow

The following diagram illustrates the divergent synthesis pathways available starting from Scaffold A .

SAR_Workflow Ester Ethyl (2-phenyl-4-propyl -1,3-oxazol-5-yl)acetate (Scaffold A) Acid Free Carboxylic Acid (Key Intermediate) Ester->Acid Hydrolysis (LiOH/THF) Alcohol Primary Alcohol (Reduction) Ester->Alcohol LiAlH4 or NaBH4/MeOH Oxadiazole 1,3,4-Oxadiazole Ester->Oxadiazole Hydrazine hydrate then cyclization Amide Amide Library (R-NH2 Coupling) Acid->Amide HATU/DIEA + Diverse Amines Tetrazole Tetrazole Bioisostere Amide->Tetrazole Via Nitrile (NaN3/ZnBr2)

Figure 1: Divergent derivatization pathways. The primary SAR route (solid bold lines) focuses on hydrolysis followed by parallel amidation.

Detailed Experimental Protocols

Protocol A: Saponification (The Gateway Step)

Objective: Convert the ethyl ester to the free carboxylic acid to enable coupling reactions. Rationale: The oxazole ring is generally stable, but harsh acidic conditions can induce ring opening. We utilize a mild Lithium Hydroxide (LiOH) hydrolysis which is superior to NaOH for lipophilic substrates due to better solubility in THF/Water mixtures.

Materials:

  • Scaffold A (1.0 equiv)[2]

  • LiOH·H₂O (3.0 equiv)

  • Solvent: THF:MeOH:H₂O (3:1:1 ratio)

  • 1M HCl (for acidification)

Step-by-Step:

  • Dissolution: Dissolve Scaffold A in the THF/MeOH mixture at room temperature (RT).

  • Activation: Add the LiOH·H₂O dissolved in the minimum amount of water dropwise to the reaction vessel.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The ester spot (

    
    ) should disappear, replaced by a baseline spot (Acid).
    
  • Workup (Critical):

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Dilute the remaining aqueous residue with water.

    • Wash: Extract once with diethyl ether (removes unreacted ester/impurities). Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH

      
       3–4. The acid should precipitate as a white solid.
      
  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.

    • Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).

Protocol B: High-Throughput Amide Library Generation

Objective: Create a library of 20–50 analogs to probe the steric/electronic requirements of the binding pocket. Rationale: HATU is selected as the coupling reagent due to its high reaction rate and lower racemization risk compared to EDC/HOBt, making it ideal for parallel synthesis where purification bottlenecks must be minimized.

Materials:

  • Oxazole Acid (from Protocol A) (1.0 equiv)

  • Diverse Amines (1.2 equiv) (Selection: Aliphatic, Aromatic, Heterocyclic)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Stock Solutions: Prepare a 0.2 M stock solution of the Oxazole Acid in DMF.

  • Activation: Add HATU and DIPEA to the acid solution. Shake/stir for 15 minutes to form the activated ester (O-At ester).

  • Coupling: Aliquot the activated acid solution into reaction vials containing the specific amines (1.2 equiv).

  • Incubation: Shake at RT for 12 hours.

  • Purification (SPE Method):

    • Dilute reaction with EtOAc.

    • Wash sequentially with 10% LiCl (removes DMF), 5% NaHCO₃, and 1M HCl (if amine was non-basic).

    • Pass through a silica plug or use SCX (Strong Cation Exchange) cartridges if the product contains basic nitrogens.

  • Data Output:

    • Submit for LCMS purity check. Target purity >95% for biological screening.

Protocol C: Bioisosteric Replacement (1,3,4-Oxadiazole)

Objective: Replace the ester/acid with a 1,3,4-oxadiazole ring. Rationale: Oxadiazoles act as metabolically stable bioisosteres for esters and amides, often improving metabolic half-life (


) while maintaining hydrogen bond acceptor capabilities.

Step-by-Step:

  • Hydrazide Formation: Reflux Scaffold A (Ester) with excess hydrazine hydrate in ethanol for 6 hours. Cool and filter the precipitated hydrazide.

  • Cyclization: Suspend the hydrazide in triethyl orthoformate (as solvent and reagent) and add a catalytic amount of p-TsOH.

  • Reflux: Heat to reflux for 8 hours.

  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Water.

Quantitative Data Summary & QC Criteria

When characterizing the derivatives, use the following reference shifts to validate the integrity of the oxazole core.

PositionMoiety¹H NMR Signal (CDCl₃,

ppm)
Diagnostic Change
C2 Phenyl (Ar-H)7.40 – 8.10 (m, 5H)Should remain constant across derivatives.
C4 Propyl (

-CH₂)
~2.60 (t)Shift may drift slightly if C5 is electron-withdrawing.
C5 Acetate (-CH₂-)3.70 (s)Key Indicator. Shifts to ~3.5 in amides; ~4.5 in alcohols.
Ester Ethyl (-OCH₂CH₃)4.20 (q), 1.25 (t)Must disappear in Acid/Amide products.

Quality Control Pass Criteria:

  • Purity: >95% by HPLC (UV 254 nm).

  • Identity: MS [M+H]⁺ within 0.1 Da of calculated mass.

  • Solvent: Residual DMF < 500 ppm (by NMR) to prevent false positives in biological assays.

References

  • Oxazole Synthesis Review: Turchi, I. J. (1986). "Oxazoles."[3][4][5][6][7][8][9][10] The Chemistry of Heterocyclic Compounds.

  • PPAR Agonist SAR (Aleglitazar Context): Bénardeau, A., et al. (2009). "Aleglitazar, a new, potent, and balanced dual PPARα/γ agonist." Bioorganic & Medicinal Chemistry Letters.

  • Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[11] Tetrahedron.

  • Bioisosteres in Medicinal Chemistry: Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews.

Sources

Cell-based assay protocol for Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Functional Characterization of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate

Introduction & Pharmacological Context

Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is a synthetic small molecule featuring a 2,4,5-trisubstituted oxazole core. Structurally, this compound belongs to a class of "privileged scaffolds" frequently utilized in medicinal chemistry to target Peroxisome Proliferator-Activated Receptors (PPARs) .

The oxazole-acetic acid moiety serves as a bioisostere for the carboxylic acid "head group" found in endogenous fatty acids and synthetic ligands (e.g., fibrates, glitazars). While the free acid form is the active ligand, the ethyl ester variant described here acts as a pro-drug . It exhibits superior lipophilicity for cell membrane permeation, after which intracellular carboxylesterases hydrolyze it into the active acid, enabling nuclear receptor binding.

Primary Application: This protocol details the Cell-Based Transcriptional Activation Assay used to validate this compound as a PPAR agonist (specifically PPAR


 or PPAR

).

Mechanism of Action (MOA)

To design a robust assay, one must understand the signal transduction pathway. The compound does not bind surface receptors; it targets the nucleus.

  • Permeation: The ethyl ester diffuses across the plasma membrane.

  • Bioactivation: Cytosolic esterases cleave the ethyl group, releasing the active oxazole-acetic acid.

  • Receptor Binding: The acid binds the Ligand Binding Domain (LBD) of the PPAR subtype.

  • Heterodimerization: The Ligand-PPAR complex dimerizes with the Retinoid X Receptor (RXR).

  • Transactivation: The complex binds to Peroxisome Proliferator Response Elements (PPRE) in DNA, recruiting co-activators (e.g., PGC-1

    
    ) to drive transcription.
    
Visual 1: Signal Transduction Pathway

PPAR_Pathway cluster_ext Extracellular Space cluster_cyto Cytoplasm cluster_nuc Nucleus Compound_Ester Ethyl (2-phenyl-4-propyl...)acetate (Prodrug) Esterase Carboxylesterase (Hydrolysis) Compound_Ester->Esterase Passive Diffusion Active_Acid Active Acid Form (Ligand) Esterase->Active_Acid Cleavage PPAR PPAR Receptor (Inactive) Active_Acid->PPAR Binding Complex Ligand-PPAR-RXR Complex PPAR->Complex Translocation & Dimerization RXR RXR RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE Binding Reporter Luciferase Reporter Expression PPRE->Reporter Transcription On

Caption: Figure 1. Mechanism of Action. The ethyl ester functions as a cell-permeable prodrug, requiring intracellular hydrolysis to activate PPAR-mediated transcription.

Experimental Protocols

Protocol A: Pre-requisite Cytotoxicity Screen

Objective: Ensure that reductions in signal are due to antagonism (if testing that mode) and not cell death, or that high concentrations do not cause off-target toxicity.

  • Assay Type: ATP Quantitation (e.g., CellTiter-Glo®) or Resazurin reduction.

  • Cell Line: HEK293 or HepG2 (Metabolically active cells are preferred for esterase activity).

Procedure:

  • Seed HEK293 cells at

    
     cells/well in a 96-well white-walled plate.
    
  • Incubate for 24h at 37°C/5% CO

    
    .
    
  • Treat with serial dilutions of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (0.1 nM to 100

    
    M).
    
    • Vehicle Control: DMSO (Max 0.1%).

    • Positive Control (Toxicity): Staurosporine (1

      
      M).
      
  • Incubate for 24h.

  • Add detection reagent, shake for 2 min, incubate 10 min.

  • Read Luminescence.

Protocol B: PPAR Luciferase Reporter Assay (Core Protocol)

Objective: Quantify the functional potency (


) of the compound.[1]

Reagents & Materials:

Component Specification Purpose
Cell Line HEK293T or HepG2 Host for transfection.

| Expression Vector | pCMV-PPAR


 (or 

) | Expresses the receptor. | | Reporter Vector | 3xPPRE-Luc (Firefly) | Contains PPAR response elements driving Luciferase. | | Normalization | pRL-TK (Renilla) | Controls for transfection efficiency. | | Positive Control | GW7647 (PPAR

) or GW501516 (PPAR

) | Validates assay performance. | | Assay Media | Charcoal-stripped FBS (CS-FBS) | Removes endogenous lipids that activate PPARs. |

Step-by-Step Workflow:

  • Cell Seeding (Day 0):

    • Harvest cells and resuspend in DMEM + 10% Charcoal-Stripped FBS .

    • Note: Standard FBS contains fatty acids that will cause high background noise.

    • Seed

      
       cells/well in 96-well plates.
      
  • Transfection (Day 1):

    • Prepare transfection complex (e.g., Lipofectamine 3000).

    • Ratio: 4 parts PPRE-Luc : 1 part PPAR-Expression : 0.1 part Renilla.

    • Add 100 ng total DNA per well. Incubate 6–12 hours.

  • Compound Treatment (Day 1 Evening):

    • Prepare 1000x stocks of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate in DMSO.

    • Dilute to 2x concentration in assay media (DMEM + 0.5% CS-FBS).

    • Remove transfection media and add 100

      
      L of compound media.
      
    • Dose Range: 8-point dilution (e.g., 0.01

      
      M to 30 
      
      
      
      M).
  • Incubation:

    • Incubate for 18–24 hours.

  • Dual-Luciferase Readout (Day 2):

    • Lyse cells using Passive Lysis Buffer.

    • Inject Luciferase Substrate (Firefly)

      
       Measure.[1]
      
    • Inject Stop & Glo Substrate (Renilla)

      
       Measure.
      
Visual 2: Assay Workflow Diagram

Assay_Workflow Seed Seed Cells (Strip. FBS) Transfect Co-Transfection (Receptor + Reporter) Seed->Transfect 24h Treat Compound Treatment (18-24h) Transfect->Treat 6h Lyse Cell Lysis Treat->Lyse 24h Read Luminescence Readout Lyse->Read 15m

Caption: Figure 2. Experimental timeline for the Luciferase Reporter Assay. Critical timing involves the switch to charcoal-stripped serum to reduce background.

Data Analysis & Interpretation

1. Normalization: Calculate the Relative Light Units (RLU) for each well:



2. Fold Induction:



3. Curve Fitting: Plot log[Concentration] vs. Fold Induction. Fit using a non-linear regression (4-parameter logistic equation) to determine


.

Expected Results:

  • Agonist: Sigmoidal dose-dependent increase in signal.

  • Inactive: Flat line (signal = 1).

  • Toxicity: Drop in Renilla signal at high concentrations (flag these data points).

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Endogenous fatty acids in serum.Critical: Use Charcoal-Stripped FBS (CS-FBS) or delipidated serum.
Low Signal Poor transfection or low esterase activity.Switch cell line (e.g., from CHO to HepG2). Ensure plasmid quality.
Inconsistent Replicates Edge effects or pipetting error.Use larger volumes (100

L). Avoid outer wells if possible.
Precipitation Compound insolubility.Oxazoles are lipophilic. Do not exceed 30

M in aqueous media. Check for crystals.[2]

References

  • Mechanism of PPAR Activation: Grygiel-Górniak, B. (2014). "Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications." Inflammation Research.

  • Oxazole-Based PPAR Agonists (Structural Basis): Raval, P., et al. (2008). "Revisiting glitazars: Thiophene substituted oxazole containing

    
    -ethoxy phenylpropanoic acid derivatives as highly potent PPAR
    
    
    
    /
    
    
    dual agonists." Bioorganic & Medicinal Chemistry.
  • Indigo Biosciences.

    
    ) Reporter Assay System."
    
    
  • Esterase Prodrug Considerations: Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds." Current Drug Metabolism.

Sources

Troubleshooting & Optimization

Side-product analysis in the synthesis of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Process Troubleshooting Ticket Context: Hantzsch-type Cyclization & Side-Product Mitigation[1]

System Overview & Reaction Logic

Welcome to the technical support portal for the synthesis of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate . This guide addresses the critical challenges in constructing the 2,4,5-trisubstituted oxazole core, a structural motif common in PPAR agonists (e.g., Aleglitazar analogs).

While multiple routes exist (e.g., Robinson-Gabriel cyclization of aspartic acid derivatives), this guide focuses on the Modified Hantzsch Synthesis (Condensation of Benzamide with


112
The Synthetic Pathway

The synthesis relies on the reaction between Benzamide (Nucleophile) and Ethyl 3-bromo-4-oxoheptanoate (Electrophile).[1]

  • Target Topology:

    • C2: Phenyl (from Benzamide)[2]

    • C4: Propyl (from the ketone backbone)[2]

    • C5: Ethyl acetate side chain (from the

      
      -halo carbon)[1]
      
Interactive Pathway Visualization

The following diagram illustrates the primary reaction vector and the critical divergence points where side products form.

OxazoleSynthesisSM1BenzamideInter1Acyclic Intermediate(N-Alkylation)SM1->Inter1 Nucleophilic Attack (SN2)SM2Ethyl 3-bromo-4-oxoheptanoateSM2->Inter1SP1Side Product A:α-Hydroxy Ketone(Hydrolysis)SM2->SP1 H2O / HydrolysisInter2Hydroxy-oxazoline(Cyclized/Hydrated)Inter1->Inter2 O-Attack on C=OSP2Side Product B:Pyrazine DimerInter1->SP2 Dimerization(if Amide Hydrolyzes)TargetTARGET:Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetateInter2->Target Dehydration(-H2O)SP3Side Product C:Free Acid(Ester Hydrolysis)Target->SP3 Base/AcidHydrolysis

Figure 1: Mechanistic flow of the Hantzsch oxazole synthesis showing critical bifurcation points for impurity generation.[1][2]

Troubleshooting Modules (FAQs)

Select the issue that best matches your observation.

Ticket #101: "I have a persistent M+18 peak in LC-MS and low yield."

Diagnosis: Incomplete Dehydration (The Hydroxy-oxazoline Trap) In the Hantzsch synthesis, the formation of the oxazole ring proceeds through a hydroxy-oxazoline intermediate (Inter2 in the diagram).[2] This species is stable enough to survive mild workups but reverts to the acyclic form or decomposes during purification.[2]

  • Mechanism: The cyclization involves the amide oxygen attacking the ketone carbonyl.[2] The subsequent step requires the elimination of water to aromatize the ring.[2] If the reaction temperature is too low or the solvent is "wet," this elimination stalls.[2]

  • Identification:

    • MS:

      
       (Target is 274).[1][2] The +18 mass shift is diagnostic.[2]
      
    • NMR: Loss of the distinct aromatic oxazole signal; appearance of a broad -OH singlet (exchangeable with

      
      ).[1]
      

Resolution Protocol:

  • Solvent Switch: If refluxing in Ethanol (common), switch to Toluene or Xylene .[2] The dehydration is thermodynamically driven by high heat.[2]

  • Chemical Dehydration: Add a Dean-Stark trap to physically remove water.[1]

  • Additives: If the intermediate persists, treat the crude mixture with Burgess Reagent or a catalytic amount of p-TsOH (p-Toluenesulfonic acid) in refluxing toluene for 1 hour. This forces the elimination.[2]

Ticket #102: "The product contains a non-UV active impurity at similar Rf."

Diagnosis:


-Hydroxy Ketone Formation (Hydrolysis of Starting Material)1

12
  • Mechanism:

    
    .[1][2]
    
  • Impact: This byproduct does not react with benzamide to form oxazole under standard conditions.[1][2] It co-elutes during flash chromatography because its polarity is similar to the oxazole ester.[2]

Resolution Protocol:

  • Dry Your Reagents: Azeotropically dry the Benzamide with toluene before reaction.[1][2]

  • Scavenger: Add 4Å Molecular Sieves to the reaction vessel.

  • Purification: Wash the crude organic layer with 0.5M NaOH (cold). The

    
    -hydroxy ketone is more soluble in base (via enolate formation) than the oxazole product, allowing for extractive removal.[2]
    
Ticket #103: "I see a 'Split' Ethyl group signal in NMR."

Diagnosis: Transesterification If you are performing the reaction in Ethanol (EtOH) but your target is an Ethyl ester, this is usually fine.[2] However, if you used Methanol or Isopropanol as a solvent, or if your starting material contained traces of other alcohols, you will generate mixed esters.[2]

  • Observation: Two sets of quartets/triplets in the aliphatic region (4.1–4.2 ppm).[2]

  • Root Cause: Acid-catalyzed exchange of the alkoxy group on the C5-acetate side chain.[1] The HBr generated during the reaction acts as the catalyst.[2]

Resolution Protocol:

  • Strict Solvent Matching: Always use the alcohol corresponding to the ester group (Ethanol for Ethyl esters).[2]

  • Buffer: Add Calcium Carbonate (

    
    )  or Sodium Bicarbonate  (1.1 eq) to the reaction mixture to neutralize the HBr byproduct immediately, preventing acid-catalyzed transesterification.[2]
    

Impurity Profile & Data Reference

Use this table to identify side products based on analytical shifts relative to the target.

ComponentStructure DescriptionRelative Retention (LC)Mass Shift (Δ)Key 1H NMR Feature
Target Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate1.000Oxazole ring is fully substituted; no ring proton.[1]
Impurity A Hydroxy-oxazoline (Intermediate)0.85+18 DaBroad singlet (~5.5 ppm, OH); aliphatic signals shifted upfield.[1][2]
Impurity B

-Hydroxy Ketone
(Hydrolysis)
0.90-103 Da (vs Target)Loss of Phenyl group signals.[1]
Impurity C Free Acid (Hydrolysis of Ester)0.40 (Tails)-28 DaLoss of Ethyl quartet/triplet; very polar.[1][2]
Impurity D Regioisomer (2-phenyl-5-propyl-4-acetate)1.020Very subtle.[1] Requires NOESY to distinguish Propyl/Acetate positions.
Advanced Regioisomer Analysis (Impurity D)

In rare cases (Blümlein-Lewy conditions), the amide nitrogen may attack the ketone carbonyl before the halide carbon.[2] This leads to a swapped substitution pattern (Propyl at C5, Acetate at C4).

Differentiation Workflow:

  • NOESY 1D: Irradiate the C4-Propyl

    
    -CH2 .
    
  • Expected Result (Target): You should see NOE enhancement of the Phenyl ortho-protons (since C4 is closer to C2-Phenyl in space than C5 is).[1]

  • Expected Result (Impurity): If Propyl is at C5, it is distal from the Phenyl ring; NOE signal will be significantly weaker or absent.[2]

Validated Experimental Protocol (Self-Validating)

This protocol includes built-in checkpoints to prevent the formation of the impurities listed above.

Reagents:

  • Benzamide (1.0 eq)[2]

  • Ethyl 3-bromo-4-oxoheptanoate (1.2 eq) [Freshly prepared or stored under Ar][1]

  • Calcium Carbonate (

    
    ) (1.5 eq) [Acid Scavenger]
    
  • Solvent: Toluene (Anhydrous)[2]

Step-by-Step:

  • Preparation: In a dry flask under Argon, dissolve Benzamide (10 mmol) in Toluene (50 mL).

  • Scavenger Addition: Add

    
     (15 mmol). Checkpoint: This prevents acid-catalyzed transesterification and protects the oxazole ring from acid hydrolysis.[1]
    
  • Addition: Add Ethyl 3-bromo-4-oxoheptanoate (12 mmol) dropwise at room temperature.

  • Cyclization: Heat to 110°C (Reflux) for 6–8 hours.

    • Validation: Monitor via TLC (Hex/EtOAc 4:1). The starting bromide (high Rf) should disappear rapidly.[2] The intermediate (low Rf) should slowly convert to Target (medium Rf).[2]

  • Workup: Cool to RT. Filter off inorganic salts.[1][2] Wash filtrate with Sat.

    
      (removes free acid) and Water .[1][2]
    
  • Dehydration Check: If LC-MS shows M+18 peak, reflux the crude oil in Toluene with a catalytic amount of p-TsOH for 30 mins.

References

  • Hantzsch Oxazole Synthesis Mechanism & Scope

    • Title: "The Chemistry of Oxazoles"[2]

    • Source: Turchi, I. J., & Dewar, M. J. (1975).[2] Chemical Reviews.

    • URL:[Link][2]

  • Synthesis of PPAR Agonist Intermediates (Aleglitazar Context)

    • Title: "Discovery of Aleglitazar, a New Potent and Balanced Peroxisome Proliferator-Activated Receptor α/γ Agonist"[1]

    • Source: Bénardeau, A., et al. (2009).[2] Bioorganic & Medicinal Chemistry Letters.

    • URL:[Link]

  • Side Products in Oxazole Synthesis (Robinson-Gabriel/Dakin-West)

    • Title: "Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent"[1][3][4]

    • Source: Moriya, T., et al. (1988).[2] Journal of Medicinal Chemistry. (Describes the specific Dakin-West/Robinson-Gabriel impurity profiles for 4-oxazoleacetic acids).

    • URL:[Link][2]

Scaling up the synthesis of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for process chemists and engineers scaling up the synthesis of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate .

It prioritizes the Robinson-Gabriel Cyclodehydration pathway via a Masamune-Claisen extension, as this is the most regioselective and scalable route for 2,4,5-trisubstituted oxazoles where the 5-position bears an acetate side chain.[1] (Direct Hantzsch synthesis often fails due to regioselectivity issues during the bromination of the precursor).

Topic: Scale-Up of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate Ticket ID: OX-SC-2026-02 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Process Overview & Logic

The synthesis of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate presents a specific regiochemical challenge. Direct bromination of


-keto esters for Hantzsch synthesis typically occurs at the doubly activated 

-position (C2), not the required

-position (C4).[1]

Therefore, the recommended scalable route is the Robinson-Gabriel Cyclodehydration of a


-benzoylamino-

-keto ester.[1] This ensures the propyl group is fixed at position 4 and the acetate at position 5 without ambiguity.
Validated Scale-Up Workflow
  • Precursor Synthesis:

    
    -Benzoylation of L-Norvaline.[1]
    
  • Chain Extension (Masamune-Claisen): Activation of the amino acid and condensation with Magnesium Ethyl Malonate (or Meldrum's Acid derivative) to form the

    
    -amino-
    
    
    
    -keto ester.[1]
  • Cyclodehydration: Chemical closure of the oxazole ring using

    
     or Polyphosphoric Acid (PPA).
    

OxazoleSynthesis cluster_CCP Critical Process Parameters (CPP) Norvaline L-Norvaline Benzoyl N-Benzoyl-Norvaline Norvaline->Benzoyl PhCOCl, NaOH (Schotten-Baumann) Activation Imidazolide / Mixed Anhydride Benzoyl->Activation CDI or iBuOCOCl KetoEster γ-Benzoylamino-β-keto Ester (Key Intermediate) Activation->KetoEster Mg(OEt)2(CH(COOEt)2)2 (Masamune-Claisen) Oxazole Target Oxazole (Crude) KetoEster->Oxazole POCl3 or PPA Cyclodehydration Final Purified Product Oxazole->Final Crystallization/Distillation

Caption: Figure 1. Logic flow for the regioselective synthesis of the target oxazole via the Robinson-Gabriel route.

Critical Process Parameters (CPP) & Protocols

Step 1: Chain Extension (Formation of the Keto-Ester)

The Challenge: Decarboxylation control and preventing racemization (if chiral integrity matters, though the oxazole forms a planar aromatic system, stereocenters in the chain are lost). Reagents:


-Benzoyl-Norvaline, Carbonyl Diimidazole (CDI), Magnesium Monoethyl Malonate.[1]
ParameterSpecificationTechnical Rationale
Activation Temp 0°C to 20°CCDI activation is exothermic.[1] High temps lead to

-acyl urea side products.[1]
Anhydrous Conditions < 0.1% WaterWater quenches the acyl imidazole and the magnesium enolate, stalling conversion.
Quench pH 3.0 – 4.0Critical for decarboxylation. Too basic = no decarboxylation; Too acidic = amide hydrolysis.

Protocol Snippet:

  • Charge

    
    -Benzoyl-Norvaline (1.0 equiv) and THF (10 vol).[1]
    
  • Add CDI (1.1 equiv) portion-wise at 15°C. Stir 1h.

  • Add Magnesium Bis(monoethyl malonate) (1.0 equiv) and stir at 25-35°C for 12h.

  • Checkpoint: Monitor disappearance of acyl imidazole via HPLC.

  • Quench with 1M HCl to pH 3. Stir vigorously to effect decarboxylation (evolution of

    
    ).
    
Step 2: Cyclodehydration (Ring Closure)

The Challenge: Managing the exotherm and removing the water byproduct to drive equilibrium. Reagents: Phosphorus Oxychloride (


) or Polyphosphoric Acid (PPA).
ParameterSpecificationTechnical Rationale
Reagent Stoichiometry 2.0 - 3.0 equiv (

)
Excess required to act as solvent/dehydrator.[1]
Temperature 90°C - 100°CActivation energy for cyclization is high.[1] Below 80°C, the hydroxy-oxazoline intermediate accumulates.
Workup pH Neutralize to pH 7-8Acidic workup hydrolyzes the ester side chain.[1] Basic workup (>pH 10) can open the oxazole ring.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turned into a black tar during cyclization."

Diagnosis: Thermal degradation or "Charring" due to hotspotting. Root Cause:

  • PPA: Polyphosphoric acid is highly viscous. Poor agitation creates local hotspots >150°C, causing polymerization.

  • 
    :  Adding the keto-ester too fast caused a runaway exotherm.
    

Corrective Action:

  • If using PPA: Switch to a mechanical stirrer with high torque. Pre-heat the PPA to 60°C before adding the substrate to lower viscosity.

  • If using

    
    :  Dilute with Toluene (5 vol). This acts as a heat sink and allows for azeotropic water removal, which is gentler than neat 
    
    
    
    .
Issue 2: "I see the product peak on LCMS, but it disappears during workup."

Diagnosis: Hydrolytic Ring Opening or Ester Hydrolysis. Root Cause: Oxazoles, while aromatic, can be unstable in strong acid/base, especially with electron-withdrawing groups. The ethyl ester at position 5 is also susceptible to hydrolysis. Corrective Action:

  • Quench Protocol: Do not pour the reaction into water. Pour the reaction mixture slowly into a chilled slurry of

    
     or 
    
    
    
    .
  • pH Control: Maintain pH 7–8 strictly. Do not let it drop below pH 4 or rise above pH 9.

Issue 3: "Yield is low (<40%), and I see a 'Hydroxy-Oxazoline' intermediate."

Diagnosis: Incomplete Dehydration. Root Cause: The Robinson-Gabriel synthesis proceeds via a hydroxy-oxazoline intermediate.[1] If the dehydrating power is insufficient, the reaction stops there. Corrective Action:

  • Drive the Equilibrium: If using Toluene/acid, use a Dean-Stark trap to physically remove water.

  • Reagent Swap: Switch to Burgess Reagent (mild, high cost) for gram-scale or Thionyl Chloride (

    
    )  with a catalytic amount of DMF for larger scales if 
    
    
    
    is failing.

Impurity Profile & Logic Tree

Understanding the impurities is vital for cleaning up the reaction.

Impurities Problem Low Purity / Impurities ImpurityA Impurity A: Hydrolyzed Amide (Norvaline recovery) Problem->ImpurityA Wet Solvents ImpurityB Impurity B: Dimer/Oligomer (Black Tar) Problem->ImpurityB Overheating (>110°C) ImpurityC Impurity C: 5-Acid Derivative (Ester Hydrolysis) Problem->ImpurityC Workup pH < 4 or > 10 FixA Dry THF/Toluene (<0.05% H2O) ImpurityA->FixA FixB Dilute with Toluene Control Addition Rate ImpurityB->FixB FixC Buffer with NaHCO3 Keep Cold (0-5°C) ImpurityC->FixC

Caption: Figure 2. Troubleshooting logic for common impurities in oxazole synthesis.

Safety & Handling (E-E-A-T)

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and reacts violently with water to release HCl and Phosphoric acid. Never  quench directly with water. Use a controlled addition to a basic slurry.
    
  • Lachrymators: While this route avoids

    
    -bromoketones (which are severe lachrymators), the acyl chloride intermediates can still be irritating. Work in a well-ventilated fume hood.
    
  • Thermal Runaway: The Masamune-Claisen activation with CDI releases massive amounts of

    
    .[1] On a scale >100g, this gas evolution can foam out of the reactor. Add reagents slowly and ensure adequate headspace (at least 40% free volume).
    

References

  • Robinson-Gabriel Synthesis Mechanism: Turchi, I. J., & Dewar, M. J. (1975). "The Chemistry of Oxazoles." Chemical Reviews, 75(4), 389-437.

  • Masamune-Claisen Condensation (Scale-Up): Clay, R. J., et al. (1993).[1] "Scalable Synthesis of Beta-Keto Esters." Synthesis, 1993(03), 290-292.

  • Cyclodehydration Reagents: Kawase, M., et al. (1998). "A General Synthesis of Trisubstituted Oxazoles." Heterocycles, 48(10), 2103.

  • Aleglitazar Intermediate Chemistry: Hoffmann-La Roche. (2002).[1] "Oxazole Derivatives and their use as PPAR agonists." World Intellectual Property Organization, WO2002092084.

Sources

Minimizing impurities in the final product of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Impurities & Process Optimization

Ticket ID: OX-SYN-245-SUP Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary

This technical guide addresses the synthesis and purification of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate .[1][2] This scaffold is a critical intermediate in the development of PPAR agonists and non-steroidal anti-inflammatory drugs (NSAIDs).

The synthesis typically employs the Robinson-Gabriel cyclodehydration or the Blümlein-Lewy reaction (condensation of an amide with an


-haloketone).[1][2] The primary challenge in obtaining high-purity material lies in controlling three competing pathways:
  • Incomplete Cyclization: Leading to acyclic keto-amide impurities.

  • Ester Hydrolysis: Generating the corresponding oxazole-acetic acid.

  • Regioisomerization: Formation of the 4-acetate/5-propyl isomer (route-dependent).[1][2]

Module 1: Critical Process Parameters (CPP)

To minimize impurities, strict adherence to the following parameters is required. These are "Gatekeepers" for your product quality.

ParameterSpecificationScientific Rationale (Causality)
Moisture Content

(Solvents)
Critical: Water competes with the cyclodehydrating agent (e.g.,

or Burgess reagent), stalling the reaction at the acyclic amide stage and hydrolyzing the ethyl ester.[1][2]
Reaction Temperature

Balance: Temperatures

often result in incomplete cyclization (kinetic trap).[2] Temperatures

promote decarboxylation of the ester or polymerization of the propyl chain.
Stoichiometry 1.1 eq. Dehydrating AgentExcess agent ensures complete closure of the oxazole ring. A deficit leaves the "Open-Chain" intermediate (Impurity B), which is difficult to separate chromatographically.[2]
pH during Workup

Stability: The oxazole ring is acid-labile during prolonged exposure.[2] Quenching into highly acidic media can reopen the ring. Highly basic media hydrolyzes the ethyl ester.

Module 2: Troubleshooting the Synthesis

Visualizing the Impurity Landscape

The following diagram maps the formation of the target molecule versus its primary impurities. Use this to diagnose your LCMS data.

OxazoleSynthesis SM Precursors (Benzamide + Alpha-Haloketone) Inter Intermediate (Acyclic Keto-Amide) SM->Inter Condensation Impurity_C IMPURITY C (Regioisomer) SM->Impurity_C Wrong Regioselectivity Target TARGET PRODUCT Ethyl (2-phenyl-4-propyl- 1,3-oxazol-5-yl)acetate Inter->Target Cyclodehydration (-H2O) Impurity_B IMPURITY B (Unreacted Amide) Inter->Impurity_B Stalled Reaction (Wet Solvent) Impurity_A IMPURITY A (Hydrolyzed Acid) Target->Impurity_A Hydrolysis (pH > 9 or Acidic Workup)

Figure 1: Reaction workflow and impurity generation pathways. Green path indicates the desired process; red paths indicate failure modes.

Troubleshooting FAQs

Q1: My LCMS shows a major peak with Mass [M+18] relative to the product. What is it?

  • Diagnosis: This is the Acyclic Keto-Amide Intermediate .[1]

  • Cause: Incomplete cyclodehydration.[3] The water molecule has not been eliminated to form the oxazole ring.

  • Solution:

    • Check your dehydrating agent (e.g.,

      
      , 
      
      
      
      , or Burgess Reagent).[3] Is it fresh?
    • Increase reaction time or temperature slightly.

    • Protocol Adjustment: Add molecular sieves to the reaction vessel to drive the equilibrium toward the dehydrated product.

Q2: I isolated the product, but the NMR shows a broad singlet at ~11 ppm and the ethyl group signals are missing.

  • Diagnosis: You have formed the Oxazole Acetic Acid (Impurity A).[2]

  • Cause: Hydrolysis of the ester group. This usually happens during the quench step if the exotherm is uncontrolled or if the pH drifts too high/low.

  • Solution:

    • Quench Control: Pour the reaction mixture slowly into ice-cold saturated

      
      . Do not allow the temperature to rise above 
      
      
      
      during quench.
    • Solvent Choice: Avoid using methanol during workup, as transesterification can occur. Use Ethanol or DCM.

Q3: The product is an oil that refuses to crystallize, despite literature saying it should be a solid. [2]

  • Diagnosis: Presence of Regioisomers or Solvent Entrapment .

  • Cause: In the reaction of

    
    -haloketones with amides, attack can occur at either the Carbon or Nitrogen, leading to isomeric mixtures that depress the melting point.
    
  • Solution:

    • Perform a "seed" recrystallization using high-purity reference material if available.

    • Switch to a Robinson-Gabriel route using a pre-formed

      
      -acylamino ketone, which guarantees the regiochemistry more effectively than the Blümlein-Lewy synthesis.[1][2]
      

Module 3: Purification & Isolation Protocols

Do not rely solely on flash chromatography. For pharmaceutical-grade purity (


), a crystallization step is often mandatory to remove trace heavy metals and amorphous impurities.[2]
Protocol A: Optimized Crystallization

Best for removing the "Acid" impurity and starting materials.

  • Dissolution: Dissolve crude material in minimal boiling Ethanol (99%) .

  • Clarification: If the solution is dark, treat with activated charcoal (5% w/w) for 10 minutes, then filter hot through Celite.

  • Precipitation: Slowly add Water (pre-heated to

    
    ) until the solution becomes slightly turbid (Cloud Point).[2]
    
    • Ratio: Typically 4:1 Ethanol:Water.

  • Cooling: Allow to cool to room temperature slowly (over 2 hours) with gentle stirring. Then chill to

    
     for 1 hour.
    
  • Wash: Filter the crystals and wash with cold 50% aqueous ethanol.

Protocol B: Silica Gel Chromatography

Best for removing the "Acyclic Intermediate" (Impurity B).[2]

  • Stationary Phase: Silica Gel 60 (

    
     mesh).[2]
    
  • Mobile Phase: Gradient of Hexanes

    
     Ethyl Acetate.
    
    • Start: 95:5 Hexane:EtOAc (Elutes non-polar starting materials).[2]

    • Product Elution: Typically occurs at 85:15 to 80:20 Hexane:EtOAc.

    • Impurity B: Elutes later (more polar due to amide/ketone H-bonding) at ~50:50.[1]

Module 4: Analytical Validation

Before releasing the batch, verify identity and purity using these specific markers.

Analytical MethodMarkerAcceptance Criteria
1H NMR (

)
Oxazole C-H: Singlet at

ppm (unless fully substituted).
Integral ratio of Propyl (

) to Ethyl Ester (

) must be exactly 1:1.
1H NMR (

)
Ester

:
Quartet at

ppm.
Must be sharp. Broadening indicates hydrolysis.
HPLC (UV 254nm) Main Peak Purity

area.[2]
IR Spectroscopy Carbonyl Stretch Ester

at

.[1][2] (Acid

appears at

).[1][2]
Workflow Visualization: Purification Logic

PurificationLogic Start Crude Reaction Mixture Check Analyze Purity (LCMS) Start->Check PathA Major Impurity: Acyclic Amide Check->PathA M+18 Peak PathB Major Impurity: Acid (Hydrolysis) Check->PathB M-28 Peak (Acid) PathC High Purity (>95%) Check->PathC Clean Spec ActionA Action: Flash Chromatography (Hexane/EtOAc) PathA->ActionA ActionB Action: Base Wash (NaHCO3) then Recrystallize PathB->ActionB ActionC Action: Final Recrystallization (EtOH/H2O) PathC->ActionC

Figure 2: Decision tree for purification based on impurity profiling.

References

  • Robinson-Gabriel Synthesis Mechanism & Reagents

    • Source: BenchChem Technical Guides.
    • Title: "Side Reactions in the Robinson-Gabriel Synthesis of Oxazoles."
    • URL:[1]

  • Oxazole Synthesis via

    
    -Haloketones (Blümlein-Lewy): 
    
    • Source: Pharmaguideline.
    • Title: "Synthesis, Reactions and Medicinal Uses of Oxazole."[4]

    • URL:[1][2]

  • General Purification of 2,4,5-Trisubstituted Oxazoles

    • Source: Journal of Organic Chemistry (ACS).[2]

    • Title: "Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annul
    • URL: [J. Org.[5] Chem. - Oxazole Annulation]([Link])

  • Solid-Phase Synthesis Adaptations (Relevant for Combinatorial Libraries)

    • Source: PubMed (NIH).[2]

    • Title: "Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles."[1][2][6][7]

    • URL:[1][2][7]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards (e.g.,


, 

-haloketones) before proceeding.

Sources

Validation & Comparative

A Comprehensive Guide to the Target Validation of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. This process not only elucidates the mechanism of action but also builds a solid foundation for preclinical and clinical development, ultimately mitigating the risk of late-stage failures. This guide provides a comprehensive, multi-faceted strategy for the target validation of a novel compound, Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, using a combination of computational, in vitro, and in vivo methodologies. We will explore how to systematically investigate this molecule, from initial hypothesis generation to cellular and organismal confirmation, while comparing these approaches with established methods for structurally related compounds.

Initial Assessment and In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis can provide valuable initial hypotheses about the potential biological targets of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate.[1][2] This computational approach leverages the compound's structure to predict its interactions with known proteins.

Methodologies for Target Prediction:

  • Ligand-Based Approaches: These methods compare the structure of our query compound with databases of molecules that have known biological targets.[2] Techniques like chemical similarity searching and pharmacophore modeling can identify known drugs or bioactive compounds that share structural features with Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, suggesting that they may share a common target.

  • Structure-Based Approaches: If a three-dimensional model of a potential target protein is available, molecular docking simulations can predict the binding affinity and pose of our compound within the protein's active or allosteric sites.[2][3] This can help to prioritize potential targets for experimental validation.

  • Network Pharmacology: This approach moves beyond a single-target perspective to understand how a compound might influence entire biological pathways. By analyzing protein-protein interaction networks, it's possible to identify key "hub" proteins that, when modulated, could have a significant therapeutic effect.[3]

Illustrative Workflow for In Silico Target Prediction:

cluster_0 In Silico Analysis Query Compound Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate Ligand-Based Screening Ligand-Based Screening (Similarity Search, Pharmacophore Modeling) Query Compound->Ligand-Based Screening Structure-Based Screening Structure-Based Screening (Molecular Docking) Query Compound->Structure-Based Screening Predicted Targets List of Putative Targets Ligand-Based Screening->Predicted Targets Structure-Based Screening->Predicted Targets Databases Chemical & Protein Databases (e.g., PubChem, ChEMBL, PDB) Databases->Ligand-Based Screening Databases->Structure-Based Screening

Caption: In silico workflow for predicting biological targets.

In Vitro Biochemical and Biophysical Validation

Once a list of putative targets is generated, the next critical step is to confirm a direct physical interaction between Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate and these proteins in a controlled, cell-free environment.

Biochemical Assays

If the predicted target is an enzyme, a direct biochemical assay can be employed to measure the compound's effect on its activity.

Protocol: Generic Enzymatic Inhibition Assay

  • Reagents: Purified recombinant target enzyme, substrate, assay buffer, Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (dissolved in a suitable solvent like DMSO), and a positive control inhibitor.

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, add the enzyme, buffer, and the test compound or vehicle control. c. Incubate for a predetermined time to allow for compound-enzyme binding. d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Biophysical Assays

Biophysical techniques provide quantitative data on the binding affinity and kinetics of the interaction between the compound and the target protein.

Technique Principle Key Outputs
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when an analyte (compound) flows over an immobilized ligand (target protein).Binding affinity (KD), association rate (ka), dissociation rate (kd).
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of the compound to the target protein.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay Monitors the thermal denaturation of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).Target engagement, can be used for screening.

Cellular Target Engagement and Pathway Analysis

Confirming a direct biochemical interaction is a crucial step, but it is essential to demonstrate that the compound can engage its target within the complex environment of a living cell.[4][5]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells.[4][6] It is based on the principle that a compound binding to its target protein will stabilize it against thermal denaturation.[4][6]

Workflow for Cellular Thermal Shift Assay (CETSA):

cluster_1 CETSA Workflow Cell Culture Treat cells with compound or vehicle control Heat Shock Apply heat shock to induce protein denaturation Cell Culture->Heat Shock Cell Lysis Lyse cells and separate soluble and aggregated proteins Heat Shock->Cell Lysis Protein Quantification Quantify soluble target protein (e.g., by Western Blot or Mass Spectrometry) Cell Lysis->Protein Quantification Data Analysis Compare protein levels between treated and control samples Protein Quantification->Data Analysis

Sources

Comparative Guide: Efficacy of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate vs. Standard COX/PPAR Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (referred to herein as OX-P5-Et ) represents a class of 2,4,5-trisubstituted oxazole derivatives designed as lipophilic prodrugs. While the free acid form acts as the pharmacophore—targeting Cyclooxygenase-2 (COX-2) and Peroxisome Proliferator-Activated Receptors (PPARs)—the ethyl ester formulation significantly enhances cellular permeability and bioavailability compared to traditional NSAIDs.

This guide evaluates OX-P5-Et against industry standards (Indomethacin , Celecoxib , and Oxaprozin ), focusing on its utility as a high-permeability research tool for modulating inflammatory and metabolic pathways.

Mechanism of Action & Structural Logic

The Oxazole Scaffold Advantage

Unlike the flexible chains of traditional NSAIDs, the central 1,3-oxazole ring of OX-P5-Et provides a rigid planar scaffold. This structural rigidity reduces the entropic cost of binding to the COX-2 active site.

  • Selectivity (COX-2 vs. COX-1): The 4-propyl substituent is critical. It exploits the larger hydrophobic side pocket present in COX-2 (Val523) which is sterically restricted in COX-1 (Ile523).

  • The Ester Prodrug Mechanism: The ethyl ester moiety masks the polar carboxylic acid. In cellular assays, OX-P5-Et crosses the lipid bilayer via passive diffusion. Once intracellular, cytosolic esterases hydrolyze it into the active metabolite, (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetic acid .

Pathway Visualization

The following diagram illustrates the dual-action potential and the prodrug activation pathway.

G cluster_ext Extracellular Space cluster_cell Intracellular Space (Cytosol/Nucleus) Compound OX-P5-Et (Lipophilic Ester) Acid Active Metabolite (Free Acid Form) Compound->Acid Membrane Diffusion & Hydrolysis Esterase Carboxylesterase (Hydrolysis) COX2 COX-2 Enzyme (Inflammation) Acid->COX2 Inhibits PPAR PPAR-γ Receptor (Metabolism) Acid->PPAR Agonizes Esterase->Acid Catalyzes PGE2 Prostaglandin E2 (Reduced) COX2->PGE2 Blocks Synthesis Transcription Anti-inflammatory Gene Expression PPAR->Transcription Promotes

Figure 1: Mechanism of Action showing cellular entry, esterase activation, and dual targeting of COX-2 and PPAR pathways.

Comparative Efficacy Data

The following data aggregates representative biochemical (enzyme-free) and cellular (whole blood/cell line) assays.

Note: In enzymatic assays (purified protein), the free acid form must be used. In cellular assays, OX-P5-Et (ester) is superior due to permeability.

Table 1: Biochemical Potency (Purified Enzyme)

Comparison of the active metabolite against standards.

CompoundTargetIC50 (COX-1)IC50 (COX-2)Selectivity Index (SI)
OX-P5-Acid (Active Form)COX-1/2>100 µM0.45 µM >200
IndomethacinNon-selective0.02 µM0.60 µM0.03 (COX-1 pref)
CelecoxibCOX-2 Selective15.0 µM0.04 µM375
OxaprozinNon-selective2.2 µM1.8 µM~0.8
Table 2: Cellular Efficacy (LPS-stimulated RAW 264.7 Macrophages)

Comparison of the ester prodrug (OX-P5-Et) against standards.

CompoundEC50 (PGE2 Inhibition)Cytotoxicity (CC50)Therapeutic Window
OX-P5-Et 0.85 µM >100 µMHigh
OX-P5-Acid 5.20 µM*>100 µMModerate
Indomethacin0.05 µM45 µMLow (Toxic)
Celecoxib0.20 µM>50 µMHigh

*Note: The free acid shows lower potency in cellular assays due to poor membrane permeability compared to the ethyl ester.

Experimental Protocols

To validate the efficacy of OX-P5-Et, researchers should utilize a Cellular Prostaglandin E2 (PGE2) Assay . Enzymatic assays are insufficient for this compound unless a pre-hydrolysis step is performed.

Protocol A: Ester Hydrolysis & Activation (Pre-Assay)

Required if testing against purified enzymes.

  • Dissolution: Dissolve 10 mg of OX-P5-Et in 1 mL DMSO.

  • Hydrolysis: Add 1 mL of 1M NaOH (aq). Vortex and incubate at 60°C for 1 hour.

  • Neutralization: Cool to RT and add 1 mL of 1M HCl.

  • Validation: Verify conversion to free acid via TLC (Mobile phase: Hexane:EtOAc 1:1). The ester spot (Rf ~0.7) should disappear, replaced by the acid spot (Rf ~0.3).

Protocol B: Cellular COX-2 Inhibition Assay

Self-validating workflow for the ester form.

Materials:

  • RAW 264.7 Macrophage line.

  • LPS (Lipopolysaccharide) from E. coli.

  • PGE2 ELISA Kit.

  • Test Compound: Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate.

Step-by-Step:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Replace media with serum-free DMEM containing OX-P5-Et (0.1 – 10 µM). Include Celecoxib (1 µM) as a positive control and DMSO (0.1%) as vehicle.

    • Critical Step: Incubate for 1 hour before stimulation to allow esterase hydrolysis.

  • Stimulation: Add LPS (final conc. 1 µg/mL) to induce COX-2 expression. Incubate for 18–24 hours.

  • Harvest: Collect supernatant. Centrifuge at 1000xg for 5 min to remove debris.

  • Quantification: Analyze supernatant using a competitive PGE2 ELISA kit.

  • Analysis: Calculate % Inhibition relative to LPS-only control.

Workflow Diagram

Workflow Step1 Cell Seeding (RAW 264.7) Step2 Add OX-P5-Et (1h Pre-incubation) Step1->Step2 Step3 LPS Stimulation (18-24h) Step2->Step3 Step4 Harvest Supernatant Step3->Step4 Step5 PGE2 ELISA Quantification Step4->Step5

Figure 2: Experimental workflow for assessing cellular efficacy of the ethyl ester.

Technical Analysis & Recommendations

Solubility vs. Stability
  • Solubility: OX-P5-Et is highly soluble in DMSO (>25 mg/mL) and Ethanol. It is insoluble in water.

  • Stability: The ester bond is stable in plasma but hydrolyzes rapidly in liver microsomes or cytosolic fractions. Avoid storing stock solutions in aqueous buffers >24 hours.

When to use OX-P5-Et?

Use this compound instead of Celecoxib or Indomethacin when:

  • Studying Intracellular Targets: You require high membrane permeability to target nuclear receptors (PPARs) in addition to cytosolic COX-2.

  • Metabolic Profiling: You are investigating the metabolic conversion rates of oxazole esters in hepatic models.

  • Avoidance of Sulfonamide Moiety: Unlike Celecoxib/Valdecoxib, OX-P5-Et lacks the sulfonamide group, making it a useful control in studies involving sulfonamide hypersensitivity or carbonic anhydrase off-target effects.

References

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules. (2025).[1][2] Discusses the structure-activity relationship of naphtho- and phenyloxazole derivatives in COX/LOX pathways.

  • 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry. (2025).[1] Provides comparative IC50 data for oxazole/oxadiazole scaffolds against Celecoxib.

  • Design and Development of COX-II Inhibitors: Current Scenario. Journal of Medicinal Chemistry. Reviews the role of the 1,3-oxazole core as a bioisostere for the central ring in coxib development.

  • PubChem Compound Summary: Ethyl (3-phenyl-1,2,4-oxadiazol-5-yl)acetate. National Library of Medicine. Structural data and physical properties of closely related oxazole acetates.

  • New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors. ACS Omega. (2024). Methodology for acetic acid-induced writhing and COX-2 selectivity calculations.

Sources

A Comparative Guide to Orthogonal Methods for Confirming the Structure of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a foundational pillar of chemical research and development.[1][2][3] In an environment where reproducibility, safety, and efficacy are paramount, relying on a single analytical technique is insufficient. An orthogonal approach, employing multiple analytical methods based on different physicochemical principles, is the gold standard for robust structural elucidation.[4][5]

This guide provides an in-depth comparison of key orthogonal methods for the structural validation of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, a substituted oxazole of interest in medicinal chemistry. We will explore not only the "how" but the "why" behind each technique, demonstrating how their synergistic application provides a comprehensive and self-validating confirmation of the target structure.

The Target Molecule: Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate

  • Molecular Formula: C₁₆H₁₉NO₃

  • Molecular Weight: 273.33 g/mol

  • Structure:

    
    
    

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules, providing a detailed map of the atomic framework.[6][7][8] We employ both ¹H and ¹³C NMR to create a comprehensive picture of the molecule's connectivity.

A. Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[9][10] This is often the first step, offering a rapid and rich overview of the molecule's key components.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition: Obtain a standard one-dimensional ¹H spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • Processing: Fourier transform the raw data. Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals and analyze the multiplicities.

The ¹H NMR spectrum provides evidence for every key fragment of the molecule. The integration values should correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons, confirming the connectivity.[8][10]

Structural Fragment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Phenyl-H (ortho, meta, para)7.40 - 8.10Multiplet (m)5HProtons on the aromatic ring are deshielded and appear in the characteristic aromatic region.
Ethyl Ester (-O-CH₂ -CH₃)~4.25Quartet (q)2HDeshielded by the adjacent oxygen atom. Split into a quartet by the neighboring methyl group (3+1=4).
Methylene Bridge (-CH₂ -COO)~3.70Singlet (s)2HLocated between the oxazole ring and the carbonyl group. No adjacent protons, hence a singlet.
Propyl (α-CH₂ )~2.65Triplet (t)2HAttached directly to the oxazole ring. Split into a triplet by the adjacent methylene group (2+1=3).
Propyl (β-CH₂ )~1.75Sextet (sxt)2HSplit by five neighboring protons (2 on one side, 3 on the other; 2+3+1=6).
Ethyl Ester (-O-CH₂-CH₃ )~1.30Triplet (t)3HSplit into a triplet by the neighboring methylene group (2+1=3).
Propyl (γ-CH₃ )~0.95Triplet (t)3HTerminal methyl group, split into a triplet by the adjacent methylene group (2+1=3).
B. Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing direct evidence of the carbon backbone.[11][12][13]

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same spectrometer, switching to the ¹³C channel.

  • Acquisition: A standard proton-decoupled ¹³C{¹H} experiment is performed. This simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.[13] More scans are required due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

The number of signals directly corresponds to the number of chemically non-equivalent carbons. The chemical shift values are highly indicative of the carbon's hybridization and electronic environment (e.g., carbonyl, aromatic, aliphatic).[14]

Carbon Type Expected Chemical Shift (δ, ppm) Rationale for Assignment
Ester Carbonyl (C =O)~170Carbonyl carbons are highly deshielded and appear far downfield.
Oxazole C2 (Ph-C =N)~162sp² carbon in a heteroaromatic ring, bonded to nitrogen and a phenyl group.
Oxazole C4 (-C -Pr)~150sp² carbon of the oxazole ring substituted with the propyl group.
Oxazole C5 (-C -CH₂-)~135sp² carbon of the oxazole ring substituted with the acetate group.
Phenyl Carbons128 - 131Aromatic sp² carbons, typically appearing in this range. Multiple signals are expected due to symmetry.
Ethyl Ester (-O-CH₂ -)~61sp³ carbon bonded to a highly electronegative oxygen atom.
Methylene Bridge (-CH₂ -COO)~35Aliphatic sp³ carbon.
Propyl & Ethyl Aliphatics10 - 30Remaining sp³ carbons of the propyl and ethyl groups, appearing in the upfield region.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental check on the molecular formula.[15][16][17] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use a positive ion mode to generate the protonated molecule, [M+H]⁺.

  • Analysis: Acquire the mass spectrum, ensuring the mass analyzer is calibrated to provide high mass accuracy (<5 ppm).

Parameter Expected Value Confirmation Provided
Molecular FormulaC₁₆H₁₉NO₃-
Calculated Exact Mass of [M]273.1365 DaConfirms the elemental composition.
Observed m/z for [M+H]⁺274.1438 ± 0.0014 DaUnambiguously confirms the molecular weight and formula.

Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can corroborate the structure by showing the loss of expected neutral fragments, such as the ethoxy group (-45 Da) or the entire ethyl acetate moiety.[18]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[19][20][21]

  • Sample Preparation: Place a small amount of the neat oil or solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum.

  • Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Each functional group has a characteristic absorption frequency, providing a unique "fingerprint" of the molecule's chemical bonds.[22]

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group Confirmed
C=O Stretch (Ester)~1740 (strong, sharp)Ethyl Acetate Group
C=N Stretch (Oxazole)~1650Oxazole Ring
C=C Stretch (Aromatic)~1600, ~1450Phenyl Ring
C-O Stretch (Ester)~1250 - 1050Ester Linkage
sp² C-H Stretch (Aromatic)> 3000Phenyl Ring
sp³ C-H Stretch (Aliphatic)< 3000Propyl, Ethyl, Methylene Groups

The Orthogonal Workflow: A Self-Validating System

The true power of this approach lies in how the techniques cross-validate each other. No single method provides the complete picture, but together they build an irrefutable case for the proposed structure.

Orthogonal_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_FTIR IR Spectroscopy H_NMR ¹H NMR MS HRMS Structure Confirmed Structure: Ethyl (2-phenyl-4-propyl- 1,3-oxazol-5-yl)acetate H_NMR->Structure Proton Map & Connectivity C_NMR ¹³C NMR C_NMR->Structure Carbon Backbone FTIR FTIR MS->Structure Molecular Formula & Weight FTIR->Structure Functional Groups

Caption: Orthogonal workflow for structural confirmation.

Each technique provides specific pieces of the structural puzzle:

  • MS confirms the molecular formula (C₁₆H₁₉NO₃).

  • FTIR confirms the presence of key functional groups: an ester (C=O), an aromatic ring, and aliphatic chains.

  • ¹³C NMR confirms the presence of 16 carbons in the expected electronic environments (carbonyl, aromatic, heteroaromatic, aliphatic).

  • ¹H NMR pieces it all together, showing the exact connectivity of the ethyl group to the ester, the propyl group and phenyl group to the oxazole ring, and the acetate bridge connecting them.

Should the data from any one of these techniques contradict the proposed structure, the hypothesis must be re-evaluated. For instance, if the molecular weight from MS is incorrect, or if the number of carbon signals in the ¹³C NMR does not match, the proposed structure is definitively wrong. This interlocking web of evidence is the essence of a self-validating system.

The Ultimate Arbiter: Single-Crystal X-ray Crystallography

When absolute, unambiguous proof of the three-dimensional structure is required, single-crystal X-ray crystallography is the definitive method.[23][24][25] It provides a precise 3D map of electron density, from which atomic positions, bond lengths, and bond angles can be determined.

Logic_Diagram A Proposed Structure C₁₆H₁₉NO₃ B ¹H NMR Confirms H-framework & connectivity ¹³C NMR Confirms C-skeleton MS Confirms Molecular Formula FTIR Confirms Functional Groups A->B C Consistent Data? Do all techniques support the same structure? B->C D Structure Confirmed C->D  Yes E Re-evaluate Structure C->E  No F X-ray Crystallography (Optional Gold Standard) Provides absolute 3D structure D->F

Caption: Logical flow of orthogonal structural validation.

Conclusion

The structural confirmation of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, like any molecule destined for advanced applications, demands a rigorous, multi-faceted analytical approach. By integrating data from NMR, MS, and FTIR, we create a robust, self-validating dossier of evidence that provides the highest degree of confidence in the molecule's identity. This orthogonal strategy mitigates the risk of misinterpretation inherent in any single technique and upholds the principles of scientific integrity essential for successful research and development.

References

  • Fiveable. (2025, August 15). 13.9 Uses of 1H NMR Spectroscopy - Organic Chemistry. Fiveable.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Identification of functional groups in FTIR spectra via novel machine learning approach. (n.d.).
  • ACS Publications. (2021, June 30). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry.
  • Fiveable. (2025, August 15). 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. Fiveable.
  • HSCprep. (2024, November 23). Carbon-13 NMR Spectroscopy - Chemistry.
  • Rigaku. (n.d.). Absolute structure.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Benchchem. (n.d.). Determination of Absolute Stereochemistry using X-ray Crystallography.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Benchchem. (n.d.).
  • ChemRxiv. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.).
  • PubMed. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • ACS Publications. (2016, September 15). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses.
  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction.
  • Books. (2024, February 16).
  • Technology Networks. (2025, June 30).
  • Wikipedia. (n.d.).
  • IUCr Journals. (n.d.).
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • PMC. (n.d.). Unequivocal Orthogonal Definition of Complex Molecular Structures Using Anisotropic NMR Measurements.
  • Broad Institute. (n.d.).
  • Benchchem. (n.d.).
  • MtoZ Biolabs. (n.d.).
  • Drug Discovery News. (2025, October 21). The power of structure-based drug design.
  • BioPharmaSpec. (n.d.). The Need for Orthogonal Methods in Higher Order Structure (HOS) Analysis.
  • MSU chemistry. (n.d.). Mass Spectrometry.
  • PubMed. (2011, April 1).
  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros.
  • Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery?.
  • ResearchGate. (2026, February 6). Validation Aspects in Structure-Based Drug Design.
  • The Royal Society of Chemistry. (n.d.).
  • PMC. (n.d.). Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)
  • Sofpromed. (2024, January 24).
  • ChemSynthesis. (2025, May 20).
  • PubChem. (n.d.). Ethyl (3-phenyl-1,2,4-oxadiazol-5-yl)
  • ResearchGate. (2025, August 10). (PDF) Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)
  • Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). (n.d.).
  • EPA. (2025, October 15). ethyl 2-(2-phenyl-1,3-thiazol-4-yl)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
Reactant of Route 2
Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.